7-(1,2-Dihydroxyethyl)-1,4a,7,9-tetramethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthren-2-yl hexopyranoside
Description
Overview of Darutoside as a Bioactive Natural Product
Darutoside is a naturally occurring diterpenoid glycoside primarily isolated from Siegesbeckia orientalis, a plant with a long history in traditional Asian medicine for its purported healing and anti-inflammatory properties. inci.guiderau-cosmetics.de It is a bioactive compound that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in dermatology. biosynth.com The molecule's structure, a glycoside of the diterpene darutigenol (B197986), is fundamental to its biological activity. biosynth.comgoogle.com
Chemically classified as a sesquiterpene lactone glycoside, darutoside's mechanism of action is linked to its ability to modulate various cellular processes. biosynth.com Notably, it is recognized for its role in enhancing the extracellular matrix by promoting the synthesis of essential structural proteins like collagen and elastin (B1584352). biosynth.comdermascope.com This action contributes to the reinforcement of tissue integrity and supports reparative processes. biosynth.com The compound's anti-inflammatory effects are also a key aspect of its bioactivity, making it a subject of investigation for various inflammatory conditions. medkoo.comalfachemic.com
Historical Context of Darutoside Research
The scientific exploration of darutoside is rooted in the traditional use of Siegesbeckia orientalis, commonly known as St. Paul's Wort. dermascope.comalfachemic.com Traditional medicine systems in Asia have long utilized this plant to treat conditions such as rheumatism and for its wound-healing capabilities. google.comnih.gov This historical use prompted modern scientific investigation into the plant's chemical constituents to identify the active compounds responsible for its therapeutic effects.
Early research focused on the isolation and structural elucidation of compounds from Siegesbeckia orientalis, leading to the identification of darutoside. google.comresearchgate.net Subsequent studies aimed to validate its traditional uses through scientific methodologies. Pharmacological evaluations confirmed the anti-inflammatory and analgesic activities of extracts from the plant, with darutoside being identified as a key contributor to these effects. google.commedkoo.com Over time, research has expanded to explore its mechanisms of action at the molecular level, particularly its influence on inflammatory pathways and tissue regeneration. nih.govnih.gov
Significance of Darutoside in Preclinical and In Vitro Studies
Preclinical and in vitro studies have been instrumental in elucidating the therapeutic potential of darutoside. These studies provide a controlled environment to investigate the compound's biological effects and mechanisms of action before any consideration for clinical application. The use of advanced in vitro models, which aim to mimic human physiology more closely, is crucial for improving the predictive value of preclinical research. nih.govbjbms.org
A significant body of research has focused on darutoside's anti-inflammatory properties. In vitro studies using cell cultures, such as RAW264.7 macrophages, have demonstrated that darutoside can inhibit the production of pro-inflammatory cytokines. nih.gov For instance, it has been shown to suppress the lipopolysaccharide (LPS)-induced polarization of macrophages and the expression of inflammatory mediators by inhibiting the NF-κB signaling pathway. nih.gov
In preclinical animal models, darutoside has shown promise in various applications. In a mouse model of full-thickness excisional cutaneous wound healing, topical application of darutoside was found to accelerate the healing process. nih.gov This was associated with enhanced growth of epithelial cells and a reduction in inflammatory cell infiltration in the wound tissue. nih.gov Furthermore, studies on gouty arthritis in rats have indicated that darutoside can alleviate inflammatory responses and regulate metabolic pathways. nih.govnih.gov Specifically, it was observed to reduce serum levels of inflammatory markers such as IL-8, TNF-α, and IL-1β. nih.gov
The compound's ability to stimulate collagen production is another critical finding from preclinical research. dermascope.comdpderm.com This is particularly relevant for its potential applications in dermatology for improving skin elasticity and reducing the appearance of scars and stretch marks. inci.guidebiosynth.comtargetmol.com The structural similarity of its aglycone, darutigenol, to other known collagen-synthesis-promoting compounds has provided a basis for this line of inquiry. dpderm.com
Interactive Table: Summary of Key Preclinical and In Vitro Findings for Darutoside
| Research Area | Model System | Key Findings | References |
| Wound Healing | C57/BL6 mice (in vivo) | Promoted wound healing, enhanced epithelial cell growth, inhibited iNOS+ macrophage expression. | nih.gov |
| Anti-inflammatory | RAW264.7 macrophages (in vitro) | Inhibited LPS-induced macrophage polarization and pro-inflammatory cytokine expression via the NF-κB pathway. | nih.gov |
| Anti-inflammatory | Acute gouty arthritis rat model (in vivo) | Reduced serum levels of IL-8, TNF-α, IL-1β, and NF-κB. | nih.gov |
| Metabolic Regulation | Acute gouty arthritis rat model (in vivo) | Modulated amino acid, sugar, fatty acid, energy, and purine (B94841) metabolism. | nih.gov |
| Collagen Synthesis | Not specified | Stimulates collagen and elastin production. | biosynth.comdermascope.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59219-65-7 |
|---|---|
Molecular Formula |
C26H44O8 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[[(4aS,4bS,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7,9-tetramethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-13-9-17-14(2)18(33-24-23(32)22(31)21(30)19(11-27)34-24)6-8-26(17,4)16-5-7-25(3,10-15(13)16)20(29)12-28/h10,13-14,16-24,27-32H,5-9,11-12H2,1-4H3/t13?,14?,16-,17+,18?,19-,20+,21-,22+,23-,24?,25+,26-/m1/s1 |
InChI Key |
OJRJAOXVGPMJAP-XOQGPCJVSA-N |
Isomeric SMILES |
CC1C[C@H]2C(C(CC[C@@]2([C@H]3C1=C[C@@](CC3)(C)[C@H](CO)O)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC1CC2C(C(CCC2(C3C1=CC(CC3)(C)C(CO)O)C)OC4C(C(C(C(O4)CO)O)O)O)C |
Synonyms |
Darutin; Darutigenol 3-β-D-glucoside |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Darutoside
Darutoside is primarily sourced from a select group of plants, where it is synthesized through complex metabolic pathways. Its presence is most notably documented in species of the Siegesbeckia genus, with other plants also reported to contain this compound.
Plant Sources of Darutoside
The principal plant source of Darutoside is Siegesbeckia orientalis. biosynth.comulprospector.comlesielle.comdpderm.combotanical.comtypology.comtypology.com This small shrub, which thrives in warmer climates, particularly in East Asia, features triangular or oval-shaped leaves and small yellow flowers with sticky hairs. dpderm.combotanical.com The leaves, in particular, are known to contain Darutoside. dpderm.com Hydroglycolic extracts of Siegesbeckia orientalis are specifically prepared to be rich in this compound. ulprospector.comcmstudioplus.com
In addition to S. orientalis, Darutoside is also found in Centella asiatica. ulprospector.com This plant shares some structural similarities in its chemical constituents with Siegesbeckia orientalis, which helps to explain the presence of related compounds. dpderm.com
Other species within the Siegesbeckia genus are also known to produce Darutoside. These include Siegesbeckia pubescens tiiips.comacgpubs.orgnih.govsci-hub.se and Siegesbeckia glabrescens. tiiips.comnih.govthegoodscentscompany.com Research has confirmed the isolation of Darutoside from these plants. nih.gov
Ethnobotanical Relevance of Darutoside-Containing Plants
Plants containing Darutoside, most notably Siegesbeckia orientalis, have a long history of use in traditional medicine across various cultures. In China, it has been traditionally used for conditions such as rheumatism, ague, and renal colic. botanical.comstuartxchange.org The plant, known as 'Xi Xian Cao' in Chinese medicine, is recognized for its properties in treating various forms of arthritis and pain. sigesbeckia.com
The Creoles have used the plant's juice as a protective covering for wounds and burns, where it forms a film similar to collodion. botanical.comstuartxchange.org In the Mauritius Islands, it has been applied for syphilis and other skin diseases. botanical.comstuartxchange.org Furthermore, in Indo-China, the whole plant has been prescribed as a cardiotonic. stuartxchange.org Traditional uses also include soothing inflammation and aiding in wound healing. stuartxchange.org
Biosynthetic Pathways of Darutoside and Related Diterpenoids
Darutoside is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. researchgate.netresearchgate.netnih.gov The biosynthesis of diterpenoids in plants is a complex process that begins with the production of geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netrsc.orgfrontiersin.orgjmb.or.krresearchgate.net This precursor is synthesized in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgfrontiersin.orgjmb.or.kr
The formation of the characteristic diterpene skeleton of Darutoside involves several enzymatic steps. The initial and crucial step is the cyclization of GGPP. researchgate.netmdpi.commaxapress.com This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). researchgate.netresearchgate.netmaxapress.com In higher plants, this typically involves two separate enzymes: an ent-copalyl diphosphate synthase (CPS) and an ent-kaurene (B36324) synthase (KS). maxapress.comportlandpress.com
The process begins with the conversion of GGPP to ent-copalyl diphosphate (ent-CPP). mdpi.commaxapress.com Subsequently, ent-kaurene synthase catalyzes the conversion of ent-CPP to ent-kaurene, a key intermediate in the biosynthesis of many diterpenoids. mdpi.commaxapress.comnih.gov
Following the formation of the ent-kaurene backbone, a series of oxidation reactions occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases. researchgate.netresearchgate.netnih.govuniprot.org These enzymes introduce hydroxyl groups and other functionalities to the diterpene skeleton, leading to the formation of a diverse array of compounds, including the darutigenol (B197986) aglycone of Darutoside. The final step in the biosynthesis of Darutoside is the glycosylation of the darutigenol, where a glucose molecule is attached, a reaction catalyzed by a glycosyltransferase.
Table 1: Key Intermediates and Enzymes in Diterpenoid Biosynthesis
| Intermediate/Enzyme | Role in Biosynthesis |
| Geranylgeranyl diphosphate (GGPP) | The C20 precursor for all diterpenoids. researchgate.netrsc.orgfrontiersin.orgjmb.or.krresearchgate.net |
| ent-Copalyl diphosphate (ent-CPP) | An intermediate formed from the cyclization of GGPP. mdpi.commaxapress.com |
| ent-Kaurene | A key tetracyclic diterpene intermediate. mdpi.commaxapress.comnih.gov |
| Diterpene synthases (diTPSs) | A class of enzymes that catalyze the initial cyclization of GGPP. researchgate.netresearchgate.netmaxapress.com |
| Cytochrome P450 monooxygenases | Enzymes responsible for the oxidation of the diterpene skeleton. researchgate.netresearchgate.netnih.govuniprot.org |
| Glycosyltransferases | Enzymes that attach sugar moieties to the aglycone. |
Biosynthetic Pathways of Darutoside and Related Diterpenoids
Genetic Regulation of Darutoside Biosynthesis
The precise genetic blueprint for darutoside biosynthesis in Siegesbeckia orientalis has not been fully elucidated. However, based on the well-established pathways for diterpenoid biosynthesis in other plants, particularly within the Asteraceae family, a putative pathway can be outlined. jmb.or.krfrontiersin.orgrsc.org The regulation of this pathway is a complex network involving pathway-specific genes and broader regulatory elements like transcription factors.
The biosynthesis begins with the universal C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway in plastids. jmb.or.krnih.gov The formation of the characteristic pimarane (B1242903) skeleton of darutoside's aglycone is then catalyzed by specific enzymes.
Key Enzyme Classes in Putative Darutoside Biosynthesis:
| Enzyme Class | Putative Function in Darutoside Biosynthesis | General Reference |
| Diterpene Synthases (diTPSs) | Catalyze the initial cyclization of the linear GGPP precursor to form the foundational ent-pimarane carbon skeleton. This is a critical step defining the core structure. | jmb.or.krresearchgate.net |
| Cytochrome P450 Monooxygenases (CYPs) | Responsible for the regioselective oxidation (hydroxylation) of the diterpene skeleton to create the aglycone, darutigenol. Multiple, specific CYPs are likely required to add hydroxyl groups at the correct positions. | jmb.or.krresearchgate.nettandfonline.com |
| UDP-dependent Glycosyltransferases (UGTs) | Catalyze the final step, attaching a glucose molecule from a UDP-glucose donor to a hydroxyl group on the darutigenol aglycone, forming the final darutoside molecule. This step is crucial for the compound's stability and solubility. | nih.govmdpi.com |
The expression of these biosynthetic genes is controlled by various transcription factors (TFs). In related plant species, TF families such as MYB, bHLH, and WRKY have been shown to regulate terpenoid production by binding to promoter regions of biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. mdpi.com While the specific TFs controlling darutoside production are unknown, it is highly probable that similar regulatory networks are active in S. orientalis.
Chemo-enzymatic approaches for production
The total chemical synthesis of complex natural products like darutoside is often challenging, leading to low yields. jmb.or.kr Chemo-enzymatic synthesis, which combines chemical steps with biological catalysis using isolated enzymes or whole-cell systems, offers a promising alternative. nih.gov While no specific chemo-enzymatic process for darutoside has been published, a feasible strategy can be proposed based on methods used for similar diterpenoid glycosides. rsc.orgresearchgate.net A patent has noted that darutoside can be obtained via chemical, enzymatic, or biotechnological methods without detailing the processes. google.com
A potential chemo-enzymatic route would involve two main stages:
Synthesis or Isolation of the Aglycone (Darutigenol): The diterpene core, darutigenol, could be produced through chemical synthesis or by extraction from a natural source and subsequent purification.
Enzymatic Glycosylation: The isolated darutigenol would then serve as a substrate for an enzymatic reaction. A specific UDP-dependent Glycosyltransferase (UGT) would be used to attach the glucose moiety. nih.govresearchgate.net This step leverages the high regioselectivity of enzymes to ensure the sugar is attached at the correct position, a task that is difficult to control with purely chemical methods. mdpi.comresearchgate.net
This approach offers advantages such as high selectivity, milder reaction conditions, and the potential for higher yields compared to purely chemical or biological production methods. researchgate.net The discovery and engineering of novel glycosyltransferases with high specificity for diterpene scaffolds is a key area of research to enable such production. nih.gov
Environmental and Cultivation Factors Influencing Darutoside Content
The concentration of secondary metabolites in plants is not static; it is dynamically influenced by a range of external environmental and cultivation factors. frontiersin.orgresearchgate.net These factors can trigger signaling pathways that modulate the expression of biosynthetic genes, ultimately affecting the accumulation of compounds like darutoside. mdpi.com While specific research on darutoside is limited, general principles of plant physiology and studies on related species provide valuable insights.
Summary of Potential Environmental Influences on Darutoside Content:
| Factor | General Effect on Plant Secondary Metabolites | Potential Implication for Darutoside |
| Light | Light quality (e.g., UV, blue, red light ratios) and intensity act as signals that can upregulate the biosynthesis of protective compounds like flavonoids and terpenoids. frontiersin.orgresearchgate.net | Specific light recipes in controlled environments could potentially enhance darutoside production in S. orientalis. |
| Temperature | Both high and low-temperature stress can induce the accumulation of secondary metabolites as a defense mechanism. mdpi.com | Cultivating S. orientalis under mild temperature stress might increase darutoside yield. |
| Water Availability (Drought) | Water deficit is a significant stressor that often leads to an increased concentration of osmolytes and protective secondary metabolites to mitigate oxidative damage. frontiersin.orgidpan.poznan.pl | Applying controlled drought stress during cultivation could be a strategy to boost darutoside content. |
| Nutrient Status | Nutrient deficiency or excess can alter the plant's metabolism, often redirecting resources from primary growth to the synthesis of defense-related secondary compounds. researchgate.netmdpi.com | Optimizing or imposing specific nutrient stress (e.g., nitrogen or phosphorus levels) in the soil or culture medium may influence darutoside accumulation. |
A study on the related species Siegesbeckia pubescens found that extracts from plants grown in different geographical regions exhibited varied biological activity, strongly suggesting that local environmental conditions play a crucial role in the plant's phytochemical profile. mdpi.com Furthermore, the use of in vitro plant culture or fermentation has been proposed as a method to produce darutoside under controlled and optimized conditions, bypassing the variability of field cultivation. google.com
Isolation, Purification, and Analytical Characterization Methodologies for Darutoside
Extraction Techniques from Plant Matrices
The extraction of darutoside from plant materials typically involves the use of solvents to dissolve and separate the compound from the complex plant matrix.
Solvent-Based Extraction (e.g., ethanol (B145695)/water)
Solvent-based extraction is a common initial step for obtaining darutoside from dried and ground plant material. Ethanol-water mixtures are frequently employed as extraction solvents. nih.govgoogle.comresearchgate.netresearchgate.net The concentration of ethanol in the solvent mixture can vary, with reported ranges including 40-90% ethanol solution. google.com The plant material is typically crushed or ground to a fine powder to increase the surface area for extraction. google.comresearchgate.netresearchgate.net
Reflux Extraction
Reflux extraction is a method where the solvent is heated to its boiling point, and the vapor is condensed and returned to the extraction vessel, allowing for continuous extraction over a period. This technique has been applied to the extraction of darutoside from Siegesbeckia orientalis. google.comresearchgate.netresearchgate.net For instance, reflux extraction using a 40-90% ethanol solution in an amount 5-10 times that of the raw plant material has been described. google.com Multiple extraction cycles, typically two to three times, are often performed to maximize the yield of darutoside. google.com A plant to solvent ratio of 10% (w/w) in EtOH/H2O 40/60 % (w/w) at 50°C for 1 hour has also been reported for reflux extraction. researchgate.netresearchgate.net
Optimized Extraction Parameters
Optimizing extraction parameters such as solvent composition, temperature, and time is crucial for maximizing the yield of target compounds like darutoside. While specific detailed research findings on the optimization of darutoside extraction parameters across all techniques were not extensively detailed in the provided results, general principles of extraction optimization apply. Studies on the extraction of other bioactive compounds from plant matrices using techniques like microwave-assisted extraction and response surface methodology highlight the importance of factors such as extraction time, solvent composition, temperature, and the ratio of sample to solvent in achieving optimal yields. emanresearch.orgunica.itnih.gov For darutoside extraction using reflux, a 40-90% ethanol solution used 5-10 times the amount of raw material for 2-3 cycles is a reported optimized parameter. google.com The dry season has been identified as the best time to harvest Siegesbeckia orientalis leaves for higher darutoside content. researchgate.netresearchgate.netthieme-connect.com
Purification and Separation Strategies
Following the initial extraction, purification and separation techniques are necessary to isolate darutoside from other co-extracted compounds.
Column Chromatography (e.g., macroporous resin, aluminum oxide)
Column chromatography is a widely used technique for the purification of natural products. It involves a stationary phase and a mobile phase, where compounds separate based on their differential interactions with these phases.
Macroporous Resin Chromatography: Macroporous resins are used as stationary phases in column chromatography for the adsorption and separation of compounds based on properties like polarity. bibliotekanauki.plresearchgate.netnih.gov After initial extraction and concentration, the extract can be added to macroporous resin for adsorption. google.com The resin is then washed to remove impurities, and darutoside is eluted using a suitable solvent, such as an ethanol solution (e.g., 30-80%). google.com Macroporous resins like X-5, AB-8, HPD400, or ADS-21 have been mentioned in the context of darutoside purification. google.com
Aluminum Oxide Chromatography: Aluminum oxide (alumina) is another stationary phase used in column chromatography. uvic.cathermofisher.comnih.govlobachemie.com It can be acidic, neutral, or basic, and its activity and particle size can be varied for specific applications. uvic.cathermofisher.com In a method for darutoside extraction and purification, after solvent extraction and macroporous resin treatment, the concentrate was extracted with ethyl acetate (B1210297) and then flowed through an aluminum oxide column. google.com Neutral alumina (B75360) with a granularity of 120-300 mesh has been specified for this step. google.com
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support, thus eliminating irreversible adsorption of the sample onto a stationary phase. This technique is suitable for the separation of various natural products. HSCCC has been employed for the separation of darutoside. google.com The method involves using a two-phase solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water in specific ratios (e.g., 1-3:3-8:2-5:4-9). google.com The extract is separated using HSCCC with on-line monitoring, for example, through an ultraviolet detector, to collect the target fraction containing darutoside. google.com This method is reported to offer advantages such as simple operation, high efficiency, and large preparation capacity. google.com
Data Table: Selected Extraction and Purification Parameters for Darutoside
| Method | Plant Material | Solvent(s) | Key Parameters | Reference |
| Reflux Extraction | Herba Siegesbeckiae | 40-90% Ethanol Solution | 5-10 times plant amount, 2-3 times extraction | google.com |
| Reflux Extraction | Sigesbeckia orientalis | EtOH/H2O 40/60 % (w/w) | 10% (w/w) plant/solvent ratio, 50°C, 1 hour | researchgate.netresearchgate.net |
| Macroporous Resin Adsorption | Concentrate from extraction | 30-80% Ethanol Solution (elution) | Resins like X-5, AB-8, HPD400, ADS-21 used for adsorption and elution. | google.com |
| Aluminum Oxide Chromatography | Extract from macroporous resin step | Ethyl Acetate (extraction), Elution solvent not explicitly detailed for this step's elution of Darutoside | Neutral alumina, 120-300 mesh granularity. | google.com |
| High-Speed Counter-Current Chromatography (HSCCC) | Extract from aluminum oxide step | n-hexane, ethyl acetate, methanol, water (1-3:3-8:2-5:4-9) | On-line UV detection, fraction collection. | google.com |
Analytical Characterization:
While the outline focuses on isolation and purification, analytical characterization is essential to confirm the identity and purity of the isolated darutoside. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV or PDA detection, High-Performance Thin-Layer Chromatography (HPTLC) coupled with fluorescence or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for the analysis and structural elucidation of darutoside. acgpubs.orgresearchgate.netresearchgate.netthieme-connect.comnih.govukaazpublications.combiocrick.comtandfonline.comnih.govresearchgate.net
Advanced Analytical Techniques for Darutoside
Advanced analytical techniques are indispensable for the identification, quantification, and quality control of Darutoside. These methods offer high sensitivity, selectivity, and resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Darutoside, providing efficient separation and quantification. biocrick.comresearchgate.netnih.gov
A reported HPLC method for Darutoside analysis utilizes a SunFire-C18 column (4.6 mm x 150 mm, 5 µm) with gradient elution. biocrick.com The mobile phase consists of acetonitrile (B52724) (0.1% formic acid) and water (0.1% formic acid). biocrick.com The flow rate is maintained at 1.0 mL/min, and the column temperature is set at 30 °C. biocrick.com Detection is performed at wavelengths of 215 and 320 nm. biocrick.com This method has demonstrated linearity for Darutoside in the range of 1.012-6.072 mg x L⁻¹, with an average recovery of 96.3% and a relative standard deviation (RSD) of 2.4%. biocrick.com
Another RP-HPLC method for quantifying Darutoside, used as an internal standard in a pharmacokinetic study of kirenol (B1673652), employed a Thermo ODS-2 Hypersil C18 reversed-phase column. nih.gov The gradient eluent consisted of acetonitrile and 0.1% phosphoric acid, with a flow rate of 1.0 mL/min and detection at 215 nm. nih.gov
Simultaneous quantification of Darutoside along with other compounds like kirenol and darutigenol (B197986) in Herba Siegesbeckiae has also been achieved using HPLC. researchgate.netresearchgate.net A method using an Alltima TM C-18 column (250 mm × 4.6 mm I.D., 5 µm) with a gradient mobile phase of ultra-pure water and acetonitrile has been reported. researchgate.net
HPLC coupled with Diode Array Detection (DAD) allows for the acquisition of full UV-Vis spectra across a range of wavelengths during the chromatographic run, providing additional information for peak identification and purity assessment. measurlabs.com
An HPLC-DAD system has been used for the analysis of Darutoside. researchgate.netcolab.wsepo.org In one application, an Agilent 1260 series HPLC-DAD system was used for the quality control of Herba Siegesbeckiae extracts. researchgate.net This method involved separation on an Alltima TM C-18 column with a gradient mobile phase of water and acetonitrile. researchgate.net
A simple and precise HPLC method with PDA detection (which functions similarly to DAD) was developed for isolated Darutoside from Siegesbeckia orientalis. ukaazpublications.com This method used a licosphire NH2 250×4.6mm (5µm) column with an isocratic mobile phase of 10% water and 90% acetonitrile at pH 3.2, a flow rate of 1.0 ml/min, and detection at 210 nm. ukaazpublications.com The retention time for Darutoside was reported as 6.2 min. ukaazpublications.com The amount of Darutoside found in aerial parts collected in May was 0.185% with an R² of 0.9919. ukaazpublications.com
Ultra-Performance Liquid Chromatography (UPLC) offers improved resolution, speed, and sensitivity compared to conventional HPLC, especially when coupled with a Photodiode Array (PDA) detector. s4science.at UPLC-PDA analysis has been applied to the study of Darutoside, particularly in the analysis of extracts from Sigesbeckia species. nih.govresearchgate.netscispace.comresearchgate.net
UPLC-PDA analysis was used to identify Darutoside as one of the important components in an active fraction from Sigesbeckia orientalis L. nih.gov A Waters ACQUITY-UPLC CLASS system coupled with an ACQUITY UPLC HSS T3 column (150 mm×2.1 mm, 1.8 µm) maintained at 40℃ was employed. en-journal.org The mobile phase consisted of 0.2% H₃PO₄ in water (A) and 0.2% H₃PO₄ in acetonitrile (B) with a gradient program. en-journal.org The flow rate was 0.4 ml/min, and detection was performed at 215 nm. en-journal.org Using this method, the content of Darutoside in the S. Orientails extract was determined to be 1.47±0.11%. researchgate.neten-journal.org
UPLC-PDA has also been used to compare the chemical profiles of different Sigesbeckia extracts and to quantify Darutoside in Sigesbeckia glabrescens. scispace.comresearchgate.net
HPLC-DAD (Diode Array Detection)
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatography technique that provides a robust and efficient method for the analysis of Darutoside, particularly for screening and quantitative analysis of complex matrices like plant extracts. researchgate.netresearchgate.netthieme-connect.comaferp.fr HPTLC offers advantages such as simultaneous analysis of multiple samples and the ability to use various detection methods. taylorandfrancis.com
HPTLC analysis of Darutoside is typically performed on silica (B1680970) gel 60 plates. researchgate.netresearchgate.netthieme-connect.com A common mobile phase is chloroform/methanol/water in a ratio of 65:25:4 (v/v/v). researchgate.netresearchgate.netthieme-connect.comaferp.fr Samples and standards are applied as bands to the plate. researchgate.netresearchgate.net After development, Darutoside can be visualized under UV light at 366 nm, often after derivatization with a reagent such as primulin. researchgate.netresearchgate.netthieme-connect.comaferp.fr
HPTLC coupled with fluorescence detection offers high sensitivity for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. researchgate.netresearchgate.netthieme-connect.comaferp.frscielo.br
A quantitative HPTLC-fluorescence method for Darutoside in Sigesbeckia orientalis leaves extracts has been developed. researchgate.netresearchgate.netthieme-connect.comaferp.fr After separation on Si60 HPTLC plates using the chloroform/methanol/water mobile phase, the plates are sprayed with primulin reagent and scanned in fluorescence mode at 366 nm using a TLC scanner. researchgate.netresearchgate.netthieme-connect.comaferp.fr This method allowed for good separation, response, and sensitivity for Darutoside quantification. researchgate.netresearchgate.net Calibration graphs are obtained by plotting peak area versus concentration, often using polynomial regression for quantification. researchgate.netresearchgate.net This method has been applied to evaluate the Darutoside content in leaves collected at different times, showing variability based on the harvest season. researchgate.netthieme-connect.com
Densitometric scanning is a quantitative method used in HPTLC to measure the absorbance or fluorescence of separated zones directly on the plate. researchgate.netresearchgate.nettaylorandfrancis.cominnovareacademics.inacgpubs.orgjpionline.orgresearchgate.net
HPTLC-densitometric analyses for Darutoside quantification are performed using a TLC scanner. researchgate.netresearchgate.net After chromatographic separation and appropriate visualization (e.g., fluorescence after primulin derivatization), the plates are scanned in densitometric mode. researchgate.netresearchgate.net In fluorescence mode, the excitation wavelength is typically 366 nm. researchgate.netresearchgate.net Densitometric scanning allows for the measurement of peak area or height, which is then correlated to the concentration of the analyte using calibration curves prepared from known standards. researchgate.netresearchgate.nettaylorandfrancis.cominnovareacademics.in This approach provides a reliable method for the quantitative determination of Darutoside in plant extracts. researchgate.netresearchgate.net
Table 1: PubChem CID for Darutoside
| Compound Name | PubChem CID |
| Darutoside | 44715524 |
Table 2: Summary of HPLC Conditions for Darutoside Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) | Reference |
| SunFire-C18 (4.6 x 150 mm, 5 µm) | Acetonitrile (0.1% FA) - Water (0.1% FA) Gradient | 1.0 | 30 | 215, 320 | biocrick.com |
| Thermo ODS-2 Hypersil C18 | Acetonitrile - 0.1% Phosphoric Acid Gradient | 1.0 | Not specified | 215 | nih.gov |
| Alltima TM C-18 (250 x 4.6 mm, 5 µm) | Water - Acetonitrile Gradient | Not specified | Not specified | Not specified | researchgate.net |
| Licosphire NH2 (250 x 4.6 mm, 5 µm) | Water (10%) - Acetonitrile (90%) Isocratic, pH 3.2 | 1.0 | Not specified | 210 | ukaazpublications.com |
Table 3: Summary of UPLC-PDA Conditions for Darutoside Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) | Reference |
| ACQUITY UPLC HSS T3 (150 x 2.1 mm, 1.8 µm) | 0.2% H₃PO₄ in Water (A) - 0.2% H₃PO₄ in ACN (B) Gradient | 0.4 | 40 | 215 | researchgate.neten-journal.org |
Table 4: Summary of HPTLC Conditions for Darutoside Analysis
| Stationary Phase | Mobile Phase | Detection Method | Detection Wavelength (nm) | Reference |
| Silica gel 60 Si60 | Chloroform/Methanol/Water (65:25:4) | UV 366 nm (after primulin) | 366 | researchgate.netresearchgate.netthieme-connect.comaferp.fr |
| Silica gel 60 Si60 | Chloroform/Methanol/Water (65:25:4) | Fluorescence (after primulin) | 366 (excitation) | researchgate.netresearchgate.netthieme-connect.comaferp.fr |
| Silica gel 60 Si60 | Chloroform/Methanol/Water (65:25:4) | Densitometric Scanning | 366 (fluorescence mode) | researchgate.netresearchgate.net |
HPTLC-Fluorescence Detection
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio (m/z). It is widely applied in the characterization of natural products like Darutoside, often coupled with chromatographic separation techniques.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This allows for the separation of complex mixtures and the subsequent identification and characterization of individual components, including Darutoside. LC-MS has been utilized to explore serum metabolites and potential pathways influenced by Darutoside. nih.govnih.govdntb.gov.uaresearchgate.net
In one study, an Agilent 6550 iFunnel Q-TOF LC/MS system was employed for serum metabolic analysis. nih.gov Samples were separated using an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.7 μm) at a flow rate of 0.30 ml/min at 30°C. nih.gov The injected volume was 5 μL. nih.gov The mass range was captured from m/z 50 to 1,500 in centroid mode. nih.gov Leucine enkephalin was used as a LockSpray interference for instrument accuracy, with m/z 556.2771 in ESI+ mode and m/z 554.2614 in ESI- mode. nih.gov
LC-MS-based metabolomics studies have revealed that Darutoside treatment can lead to changes in the levels of various serum metabolites. For example, Darutoside was found to up-regulate the levels of glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, and citric acid, while down-regulating the levels of valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, and uric acid in studies investigating its effects on gouty arthritis. nih.govnih.govresearchgate.net
HPTLC-ESI-MS (Electrospray Ionization Mass Spectrometry)
High-Performance Thin-Layer Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPTLC-ESI-MS) is another technique used for the identification and characterization of compounds like Darutoside in complex extracts. This method combines the separation efficiency of HPTLC with the sensitivity and structural information provided by ESI-MS.
HPTLC-ESI-MS has been successfully applied for the characterization of diterpenoids, including Darutoside, in extracts of Sigesbeckia orientalis. researchgate.netthieme-connect.com In one application, a TLC-MS interface was coupled with an LC system and a Thermofisher LCQ Fleet mass spectrometer equipped with an electrospray ionization source. researchgate.netresearchgate.net Mass spectra were scanned in both negative and positive ion modes. researchgate.netresearchgate.net Full scan mass acquisition and MS experiments were carried out in an m/z range between 0 and 2000 uma. researchgate.netresearchgate.net Darutoside was identified by comparing its retention factor (Rf) and MS data with a purified standard. researchgate.netresearchgate.net In negative ion mode, a [M-H]- ion at m/z 483 was observed, while in positive ion mode, a [M+Na]+ ion at m/z 507 was detected. researchgate.netresearchgate.net
UPLC/Q-TOF-MS (Quadrupole-Time-of-Flight Mass Spectrometry)
Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) offers high separation resolution and accurate mass measurements, making it suitable for detailed chemical profiling and identification of compounds like Darutoside in complex matrices.
UPLC/Q-TOF-MS has been used to compare the chemical profiles of different preparations of Herba Siegesbeckiae. biocrick.comtiprpress.com This technique allows for the tentative identification of compounds based on their empirical molecular formulae and mass fragments. biocrick.com In one study, UPLC/Q-TOF-MS analysis tentatively identified Darutoside, along with other compounds like neo-Darutoside, stigmasterol, and 16-O-acetylDarutoside, by matching empirical molecular formulae and mass fragments. biocrick.com
Metabolomics Coupled with LC-MS
Metabolomics, coupled with LC-MS, is a comprehensive approach used to study the complete set of small-molecule metabolites in biological systems. This strategy has been employed to understand the pharmacological effects and mechanisms of Darutoside by analyzing changes in serum metabolic profiles. nih.govnih.govdntb.gov.uaresearchgate.netresearchgate.netfrontiersin.orgfigshare.com
LC-MS-based metabolomics has been applied to investigate alterations in serum metabolites induced by Darutoside treatment in animal models. nih.govresearchgate.net This approach helps in discovering differential biomarkers and identifying vital biochemical pathways affected by Darutoside. nih.govnih.govresearchgate.net For instance, metabolomic analysis revealed that the therapeutic effect of Darutoside on gouty arthritis was associated with changes in pathways related to amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine (B94841) metabolism, and butanoate metabolism. nih.govnih.govresearchgate.net
Here is a table summarizing some of the metabolites affected by Darutoside treatment in a metabolomics study:
| Metabolite | Trend in Darutoside Treatment |
| Glutamate | Up-regulated |
| Alanine | Up-regulated |
| Chenodeoxycholic acid | Up-regulated |
| 1-Methyladenosine | Up-regulated |
| Aspartic acid | Up-regulated |
| Citric acid | Up-regulated |
| Valine | Down-regulated |
| Isoleucine | Down-regulated |
| Glutamine | Down-regulated |
| Alanyl-threonine | Down-regulated |
| Pyruvic acid | Down-regulated |
| Gamma-aminobutyric acid | Down-regulated |
| Uric acid | Down-regulated |
Spectroscopic Methods for Characterization
Spectroscopic methods are analytical techniques that probe the interaction of electromagnetic radiation with a sample to gain information about its structure and properties. While various spectroscopic techniques exist, UV/Vis spectroscopy is relevant in the context of Darutoside analysis, often in conjunction with chromatographic methods.
UV/Vis Spectroscopy
UV/Vis spectroscopy measures the absorbance or transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.semicrobenotes.com This technique is useful for detecting compounds that have chromophores, functional groups that absorb UV or visible light.
Although Darutoside itself is a diterpenoid glycoside and may not have strong UV/Vis absorbance in all regions, UV/Vis detectors are commonly integrated into HPLC systems used for the analysis of plant extracts containing Darutoside. sci-hub.sersc.org For example, RP-18 HPLC with UV detection at 210 nm has been used to identify terpenoids in Sigesbeckia extracts. thieme-connect.com While this method might have limitations in separating all components, UV detection at specific wavelengths can aid in the identification and quantification of compounds like Darutoside when used in conjunction with other techniques or when the compound exhibits some absorbance in the monitored range. rsc.orgdeepdyve.com UV-Vis spectroscopy is described as an inexpensive, simple, flexible, non-destructive analytical method suitable for a wide class of organic compounds. sci-hub.semicrobenotes.com It measures the absorbance or transmittance of light as a function of wavelength. sci-hub.se
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of darutoside. Studies have reported NMR spectral data for darutoside in various solvents, including DMSO-d6, CD3OD, and C5D5N. tandfonline.comnih.gov. Complete assignments of 1D and 2D NMR spectra (COSY, HMQC, HMBC, NOESY) have been made to confirm its structure as an ent-pimarane glucoside. tandfonline.comnih.gov. The 1H NMR spectrum in CDCl3 can show broad resonance signals due to association, but spectra in DMSO-d6, CD3OD, and C5D5N are typically well-resolved. tandfonline.com. Spectra obtained in C5D5N have shown aromatic solvent-induced effects and better dispersion. tandfonline.com. Analysis of the NMR data, including the presence of signals for methyls, methylenes, methines, quaternary carbons, oxygenated carbons, and olefinic carbons, supports the presence of an ent-pimarene skeleton. tandfonline.com. 2D NMR spectra provide further confirmation. tandfonline.com.
FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another technique used in the characterization of organic compounds, providing information about the functional groups present. While specific FTIR data for darutoside were not extensively detailed in the search results, FTIR spectroscopy is a standard method for identifying and characterizing organic components based on their unique absorption patterns related to molecular vibrations. upi.edumdpi.com. FTIR spectra can act as a fingerprint of a specific molecular structure and chemical bonding. upi.edu. This technique is often used in conjunction with other methods like NMR and mass spectrometry for comprehensive characterization. biorlab.com. FTIR analysis is typically performed in the wavenumber region of 4000 to 650 cm⁻¹. ucl.ac.ukresearchgate.net.
Quantification Methods and Method Validation
Quantitative analysis of darutoside is essential for determining its content in plant extracts or formulations. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the quantification of darutoside. vnu.edu.vnnih.gov. Method validation is a critical process to ensure the reliability and accuracy of quantitative analytical procedures. icdd.comnih.gov.
Linearity and Calibration Curves
Linearity is a key validation parameter that assesses the proportional relationship between the analytical signal and the concentration of the analyte over a defined range. microbiozindia.com. Calibration curves, also known as standard curves, are constructed by plotting the instrument response (e.g., peak area in HPLC) against a series of known concentrations of the analyte. microbiozindia.comuknml.com. For darutoside quantification using RP-HPLC, a calibration curve was reported to be linear over a specific range. nih.gov. The linearity is typically evaluated by statistical analysis, such as determining the correlation coefficient (R²) of the regression line. ukaazpublications.com. A correlation coefficient close to 1 indicates good linearity. ukaazpublications.com. ICH guidelines recommend using a minimum of five concentration points to demonstrate linearity. .
An example of linearity data for Darutoside from a reported HPLC method is provided below: ukaazpublications.com
| Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 1-20 | 0.9919 |
Accuracy and Repeatability
Accuracy refers to the closeness of the measured value to the true value, while repeatability (intra-day precision) assesses the variability of results obtained under the same conditions over a short period. nih.govfrontiersin.org. These parameters are crucial for ensuring the reliability of a quantitative method. Accuracy can be measured by analyzing standard solutions at different concentrations multiple times on the same day. ukaazpublications.com. Repeatability is typically expressed as the relative standard deviation (RSD) of replicate measurements. nih.govnih.gov. For a validated RP-HPLC method used in one study, the intra-day precision (RSD) for darutoside quantification was reported to be between 2.24% and 4.46%, with accuracies ranging from 91.80% to 102.74%. nih.gov. Another HPLC method reported RSD values for repeatability less than 3.1%. ukaazpublications.com.
An example of accuracy and repeatability data for Darutoside is presented below: nih.gov
| Parameter | Value |
| Intra-day Precision (RSD) | 2.24 - 4.46% |
| Accuracy | 91.80 - 102.74% |
Sensitivity (e.g., limits of detection and quantification)
Sensitivity, in the context of analytical methods, relates to the ability to detect and quantify the analyte at low concentrations. quansysbio.com. This is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). loesungsfabrik.deeuropa.eu. The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified precisely. loesungsfabrik.desepscience.com. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. quansysbio.comloesungsfabrik.de.
The LOD and LOQ can be determined using various approaches, including calculations based on the standard deviation of the response and the slope of the calibration curve, or based on signal-to-noise ratios. loesungsfabrik.deeuropa.eusepscience.com. The ICH guidelines suggest that LOD can be estimated as 3.3 times the ratio of the standard deviation of the response to the slope of the calibration curve, while LOQ is typically estimated as 10 times this ratio. loesungsfabrik.de. For a reported RP-HPLC method, the lower limits of detection and quantification for darutoside were determined. nih.gov.
An example of sensitivity data for Darutoside is shown below: nih.gov
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 2.857 |
| Limit of Quantification (LOQ) | 9.756 |
Pharmacological Mechanisms of Action of Darutoside in Preclinical Models
Darutoside, a diterpenoid compound, has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and cellular processes that are central to the inflammatory response.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammation. Research indicates that darutoside exerts its anti-inflammatory effects, at least in part, by inhibiting this critical pathway. In a preclinical model of acute gouty arthritis, treatment with darutoside markedly reduced serum levels of NF-κB. nih.gov This inhibition is significant as the activation of the NF-κB pathway by pro-inflammatory cytokines like TNF-α is a key driver of synovial inflammation and bone destruction in arthritis. nih.gov
Further mechanistic studies using macrophages have shown that darutoside inhibits the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. nih.gov This was corroborated in a study on skin wound healing, where the therapeutic effects of darutoside were linked to its ability to regulate macrophage activity via inhibition of NF-κB signaling. nih.gov Additionally, an active fraction derived from Sigesbeckia orientalis, containing darutoside as a major component, was found to inhibit the activation of the NF-kB pathway in the hippocampus of postoperative mice, thereby reducing neuroinflammation. frontiersin.org
Regulation of MAPK Signaling Pathways (e.g., JNK, ERK, p38)
Mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are crucial signaling cascades that translate extracellular stimuli into cellular responses, including inflammation. thermofisher.comnih.gov While direct studies on pure darutoside's effect on all MAPK pathways are limited, evidence suggests its involvement in their regulation. A study on an active fraction of Sigesbeckia orientalis, in which darutoside was a key constituent, demonstrated a potent anti-neuroinflammatory effect by inhibiting JNK pathway molecules in both microglial cell cultures and the hippocampus of postoperative mice. frontiersin.org This suggests that darutoside may contribute to the regulation of the JNK signaling pathway, which is strongly associated with the generation of pro-inflammatory cytokines. frontiersin.org
Reduction of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, IL-8, COX-2, iNOS, PGEs)
A primary mechanism of darutoside's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory cytokines and mediators. In a rat model of acute gouty arthritis, darutoside treatment led to a significant decrease in the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8). nih.gov Concurrently, it increased the level of the anti-inflammatory cytokine IL-10. nih.gov
In vitro studies using macrophages have confirmed that darutoside inhibits the expression of pro-inflammatory cytokines induced by LPS. nih.gov This effect extends to in vivo models of skin inflammation, where darutoside was found to inhibit the expression of inflammatory factors in wound tissue. nih.gov Furthermore, research has shown that darutoside contributes to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens by inhibiting the expression of Cyclooxygenase-2 (COX-2). medkoo.com It has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, a key enzyme in the production of the inflammatory mediator nitric oxide. nih.gov
Modulation of Macrophage Polarization
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state and the anti-inflammatory/pro-resolving M2 state. The ability to modulate macrophage polarization is a key therapeutic strategy for inflammatory diseases. Darutoside has been shown to directly influence this process.
In a preclinical study on wound healing, darutoside was found to promote healing by regulating macrophage polarization. nih.gov Specifically, it inhibited the LPS-induced polarization of macrophages toward a pro-inflammatory phenotype in vitro. nih.gov In vivo, this was demonstrated by the inhibition of iNOS-positive macrophages (a marker for M1 polarization) in the wound tissue following darutoside application. nih.gov This modulation of macrophage polarization away from the pro-inflammatory M1 state is a key mechanism behind darutoside's therapeutic effects. nih.gov
Anti-gout Mechanisms through Metabolomic and Proteomic Profiling
Metabolomic studies have provided significant insights into the mechanisms by which darutoside combats gouty arthritis. By analyzing the serum of rats with acute gouty arthritis, researchers found that darutoside treatment could regulate a disturbed metabolic profile back towards a normal state. nih.govfrontiersin.org
In one such study, 19 distinct biomarkers related to the pathogenesis of acute gouty arthritis were identified and shown to be regulated by darutoside. nih.govfrontiersin.org The therapeutic effect of darutoside was found to involve several key metabolic pathways. nih.govresearchgate.net These include:
Amino acid metabolism
Sugar metabolism
Fatty acid metabolism
Energy metabolism
Purine (B94841) metabolism
Butanoate metabolism
This broad regulatory action on metabolic pathways highlights that darutoside's mechanism involves improving the immune system response, inhibiting oxidative stress, and mitigating the inflammatory response at a systemic metabolic level. nih.govresearchgate.net
Within the broader metabolic changes, the regulation of amino acid metabolism appears to be a crucial component of darutoside's anti-gout effect. nih.gov The metabolomic analysis revealed that darutoside treatment leads to specific changes in the levels of various amino acids that are dysregulated during acute gouty arthritis. nih.govfrontiersin.orgresearchgate.net
Table 1: Effect of Darutoside on Serum Metabolite Levels in a Preclinical Gouty Arthritis Model. nih.govfrontiersin.orgresearchgate.net This table is interactive. Click on the headers to sort the data.
| Metabolite | Observed Change with Darutoside | Metabolic Pathway Implication |
|---|---|---|
| Glutamate | Up-regulated | Amino Acid Metabolism |
| Alanine | Up-regulated | Amino Acid Metabolism |
| Aspartic acid | Up-regulated | Amino Acid Metabolism |
| Valine | Down-regulated | Amino Acid Metabolism |
| Isoleucine | Down-regulated | Amino Acid Metabolism |
| Glutamine | Down-regulated | Amino Acid Metabolism |
| Alanyl-threonine | Down-regulated | Amino Acid Metabolism |
| Gamma-aminobutyric acid | Down-regulated | Amino Acid Metabolism |
| Phenylalanine | Regulated | Amino Acid Metabolism |
| Uric acid | Down-regulated | Purine Metabolism |
| Pyruvic acid | Down-regulated | Energy Metabolism |
| Citric acid | Up-regulated | Energy Metabolism (Citrate Cycle) |
| Lactic acid | Regulated | Energy Metabolism |
| Chenodeoxycholic acid | Up-regulated | Fatty Acid Metabolism |
| Arachidonic acid | Regulated | Fatty Acid Metabolism |
| Palmitic acid | Regulated | Fatty Acid Metabolism |
| Linoleic acid | Regulated | Fatty Acid Metabolism |
| 1-methyladenosine | Up-regulated | Purine Metabolism |
| Galactonic acid | Regulated | Sugar Metabolism |
Sugar and Fatty Acid Metabolism Regulation
Metabolomic studies have revealed that the therapeutic effects of darutoside are linked to the modulation of several key metabolic pathways, including sugar and fatty acid metabolism. nih.govresearchgate.netfrontiersin.org In preclinical models of acute gouty arthritis, darutoside administration was found to regulate the levels of multiple metabolites involved in these pathways. nih.gov
Research indicates that darutoside can down-regulate the levels of pyruvic acid, a key product of glycolysis (sugar metabolism). nih.gov Furthermore, it influences fatty acid metabolism by regulating metabolites such as arachidonic acid, palmitic acid, and linoleic acid. nih.gov The inflammatory state in conditions like gouty arthritis can accelerate fat metabolism, and darutoside appears to counteract these pathological changes. nih.gov
| Metabolic Pathway | Metabolite | Effect of Darutoside | Reference |
|---|---|---|---|
| Sugar Metabolism | Pyruvic Acid | Down-regulation | nih.gov |
| Fatty Acid Metabolism | Arachidonic Acid | Regulation | nih.gov |
| Palmitic Acid | Regulation | nih.gov | |
| Linoleic Acid | Regulation | nih.gov |
Purine Metabolism Modulation
Darutoside has been shown to modulate purine metabolism, a critical pathway in the context of inflammatory conditions such as gout. nih.govresearchgate.net The mechanism of action involves the regulation of key metabolites within this pathway. nih.gov
Specifically, darutoside treatment has been observed to down-regulate the serum levels of uric acid, the final product of purine catabolism in humans, which is a key factor in the pathogenesis of gout. nih.govresearchgate.net Conversely, it up-regulates the level of 1-methyladenosine, another metabolite involved in purine metabolism. nih.govresearchgate.net This modulation of purine metabolites suggests a mechanism for its protective effects against conditions characterized by purine metabolism dysregulation. nih.gov
Protein Target Regulation
Network pharmacology analyses have identified several key protein targets that are regulated by darutoside. nih.gov These proteins are involved in various cellular processes, and their modulation by darutoside is considered central to its pharmacological effects. nih.govresearchgate.net A study identified 65 potential protein targets, with a core group being identified as vital for the therapeutic action of darutoside in acute gouty arthritis due to their high degree of correlation in protein-protein interaction networks. nih.govresearchgate.net
The vital protein targets regulated by darutoside include:
ALB (Albumin)
VEGFA (Vascular Endothelial Growth Factor A)
CASP3 (Caspase-3)
STAT3 (Signal Transducer and Activator of Transcription 3)
MAPK8 (Mitogen-Activated Protein Kinase 8)
HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1)
APP (Amyloid Precursor Protein)
FGF2 (Fibroblast Growth Factor 2)
PIK3CA (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha) nih.govresearchgate.net
| Protein Target | Full Name | Reference |
|---|---|---|
| ALB | Albumin | nih.govresearchgate.net |
| VEGFA | Vascular Endothelial Growth Factor A | nih.govresearchgate.net |
| CASP3 | Caspase-3 | nih.govresearchgate.net |
| STAT3 | Signal Transducer and Activator of Transcription 3 | nih.govresearchgate.net |
| MAPK8 | Mitogen-Activated Protein Kinase 8 | nih.govresearchgate.net |
| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | nih.govresearchgate.net |
| APP | Amyloid Precursor Protein | nih.govresearchgate.net |
| FGF2 | Fibroblast Growth Factor 2 | nih.govresearchgate.net |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | nih.govresearchgate.net |
Cellular and Molecular Mechanisms in Tissue Remodeling
Darutoside demonstrates significant activity in tissue remodeling, primarily through its effects on the extracellular matrix (ECM), the complex network of macromolecules that provides structural and biochemical support to cells. inci.guidemedkoo.combiosynth.comwikipedia.org
Enhancement of Extracellular Matrix (ECM) Component Synthesis
A primary mechanism of darutoside in tissue remodeling is its ability to enhance the synthesis of key components of the dermal extracellular matrix. biosynth.comgoogle.com This action helps to restructure and reinforce the skin's foundational support system, improving its structural integrity and reparative processes. medkoo.combiosynth.com Its restorative properties on the ECM are a key reason for its use in dermatological applications aimed at improving skin condition. google.com
Darutoside is known to actively promote the synthesis of collagen. inci.guidemedkoo.commolnova.com It stimulates tissue regeneration by encouraging the growth of the collagen matrix. inci.guidethegoodscentscompany.com By restoring and promoting collagen production, darutoside helps to improve the skin's structure and resilience. molnova.comthegoodscentscompany.com This stimulation of fibroblast activity to produce collagen is a valuable mechanism in wound healing and anti-aging applications. biosynth.com
Collagen Synthesis Promotion
Stimulation of Fibroblast Activity
Fibroblasts are critical cells in the dermis responsible for synthesizing the extracellular matrix (ECM), which provides structural integrity to the skin. Darutoside has been shown to stimulate fibroblast activity, thereby enhancing the production of essential ECM components. biosynth.com This stimulation is crucial for skin regeneration and repair processes. biosynth.com
The primary mechanism involves promoting the synthesis of collagen and elastin (B1584352) fibers. biosynth.com Collagen provides strength and resilience to the skin, while elastin allows it to stretch and return to its original shape. typology.com By kick-starting collagen production, darutoside helps to restore the collagen matrix, which is fundamental for tissue regeneration. typology.comdpderm.com This action reinforces the skin's structural framework, contributing to improved elasticity and firmness. biosynth.comtypology.com The stimulation of fibroblast activity makes darutoside a compound of interest for applications targeting skin repair and anti-aging. biosynth.com
Regulation of Gene Expression in Dermal Cells
Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. wikipedia.org This process is tightly controlled in cells and can be modulated by various factors, including bioactive compounds. nih.gov In dermal cells, darutoside has been observed to influence the expression of specific genes involved in apoptosis and antioxidant defense.
In a study involving an extract of Siegesbeckia orientalis (SOE), where darutoside is a major component, its effects on human keratinocyte (HaCaT) cells were examined. researchgate.net The findings revealed that the extract could upregulate the expression of antioxidant enzymes in these cells when they were under oxidative stress. researchgate.net Conversely, in other cell types, the extract was found to down-regulate the expression of the anti-apoptotic protein Bcl-2 and migration-related proteins. researchgate.net Further research has also indicated that a combination of an Albizia julibrissin extract and darutoside can lead to an increase in the expression of certain gerontogenes, which are genes associated with the aging process. google.com This regulatory activity on gene expression highlights a key mechanism through which darutoside may exert its effects on skin health and repair.
Anti-Oxidative Stress Mechanisms
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. mdpi.com This stress can lead to cellular damage and is implicated in various pathological conditions. nih.govresearchgate.net Preclinical studies have revealed that darutoside possesses anti-inflammatory and anti-oxidative stress capabilities. nih.govresearchgate.netdntb.gov.ua Its mechanism involves improving the immune system response and inhibiting the inflammatory response and oxidative stress. nih.govresearchgate.net
Reduction of Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive chemical molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. wikipedia.orgmdpi.com While they have roles in cell signaling, excessive ROS can damage DNA, lipids, and proteins. wikipedia.org Darutoside contributes to anti-oxidative stress by reducing the levels of these damaging molecules.
In a preclinical study, an extract of Siegesbeckia orientalis rich in darutoside was tested on human keratinocyte (HaCaT) cells that were stimulated with hydrogen peroxide (H₂O₂) to induce oxidative stress. researchgate.net The results showed that the extract significantly reduced the formation of intracellular ROS in these skin cells, indicating a protective effect against pro-oxidant stimuli. researchgate.net This reduction in ROS helps to mitigate oxidative damage and supports cellular health. mdpi.com
Activation of Antioxidant Enzymes
The body has a natural defense system against ROS, which includes a variety of antioxidant enzymes. frontiersin.orgexplorationpub.com These enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), work to neutralize ROS and reduce oxidative stress. frontiersin.orgexplorationpub.comjeeng.net Darutoside's mechanism of action includes the activation of these crucial enzymes.
A study on HaCaT cells demonstrated that an extract of Siegesbeckia orientalis, containing 1.47% darutoside, upregulated the expression of key antioxidant enzymes. researchgate.net In cells challenged with H₂O₂, the extract increased the levels of superoxide dismutase, glutathione peroxidase, and catalase. researchgate.net This upregulation enhances the cell's capacity to detoxify ROS, thereby protecting it from oxidative damage. researchgate.net
Table 1: Antioxidant Enzymes Upregulated by Siegesbeckia Orientalis Extract (Containing Darutoside) This table summarizes the findings from a study on H₂O₂-stimulated HaCaT cells.
| Antioxidant Enzyme | Function | Finding | Citation |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. | Upregulated | researchgate.net |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols. | Upregulated | researchgate.net |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. | Upregulated | researchgate.net |
Mechanisms in Wound Healing (preclinical studies)
Wound healing is a complex biological process that involves inflammation, cell proliferation, and tissue remodeling to restore tissue integrity. nih.govnih.gov Darutoside has been shown to promote wound healing in preclinical models through multiple mechanisms. nih.govdpderm.com Its regenerative properties are linked to its ability to increase tissue regeneration via the buildup of the collagen matrix. dpderm.com
In a full-thickness excisional cutaneous wound healing model in mice, the topical application of darutoside was found to improve the healing process. nih.gov A significant part of this mechanism involves the regulation of macrophage polarization. Darutoside was shown to inhibit the pro-inflammatory polarization of macrophages by suppressing the NF-κB signaling pathway, which helps to resolve inflammation and advance the healing process. nih.gov
Promotion of Epithelial Cell Growth and Migration
The re-epithelialization of a wound, which involves the proliferation and migration of epithelial cells (keratinocytes) to cover the denuded area, is a critical step in wound closure. nih.govamegroups.org Preclinical in-vivo studies have demonstrated that darutoside directly contributes to this process.
Immunohistochemical staining of wound tissue from mice treated with darutoside showed that the compound promoted the growth of epithelial cells. nih.gov This enhanced proliferation helps to accelerate the formation of a new epidermal layer over the wound. The migration of epithelial cells is a coordinated effort that is essential for closing the wound gap. fredhutch.orgmdpi.com Growth factors released during the healing process stimulate this migration. nih.gov While the direct effect of darutoside on the migratory pathways of epithelial cells requires further detailed investigation, its established role in promoting their growth is a key component of its wound-healing capabilities. nih.gov
Table 2: Observed Effects of Darutoside on Wound Healing in Preclinical Mouse Model
| Mechanism | Observation | Outcome | Citation |
| Epithelial Cell Growth | Increased growth of epithelial cells in wound tissue. | Promotes re-epithelialization and wound closure. | nih.gov |
| Macrophage Regulation | Inhibited LPS-induced pro-inflammatory polarization. | Reduces inflammation at the wound site. | nih.gov |
| Signaling Pathway | Inhibited the NF-κB signaling pathway in macrophages. | Modulates the inflammatory response. | nih.gov |
Regulation of Macrophage Polarization in Wound Microenvironment
The process of wound healing is intricately linked to the inflammatory response, where the polarization of macrophages plays a critical role. nih.govmdpi.com Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the pro-healing M2 phenotype. A timely switch from M1 to M2 polarization is essential for successful tissue repair. nih.gov
In preclinical models, Darutoside has been shown to modulate this crucial process. nih.gov Studies using a full-thickness excisional cutaneous wound healing model in mice demonstrated that topical application of Darutoside improved wound healing. nih.gov Mechanistically, Darutoside was found to inhibit the polarization of macrophages towards the pro-inflammatory M1 state. nih.gov In vitro experiments with macrophage cell lines (RAW264.7) showed that Darutoside inhibited the lipopolysaccharide (LPS)-induced M1 polarization. nih.gov This was evidenced by the reduced expression of iNOS+ macrophages, a marker for the M1 phenotype, in the wound tissue of mice treated with Darutoside. nih.gov The underlying mechanism for this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and macrophage activation. nih.gov
Influence on Inflammatory Factors in Wound Tissue
Chronic inflammation can impede wound healing. mdpi.com The wound microenvironment is characterized by a complex interplay of cytokines and inflammatory mediators. explorationpub.comdupuytrens.org Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are initially necessary to clear debris and pathogens but their sustained presence can lead to tissue damage. mdpi.comexplorationpub.com
Darutoside has demonstrated the ability to suppress the expression of key inflammatory factors in wound tissue. nih.gov In preclinical wound healing models, polymerase chain reaction (PCR) analysis of wound tissue revealed that Darutoside treatment led to a decrease in the levels of pro-inflammatory cytokines. nih.gov This anti-inflammatory action is consistent with its role in inhibiting the NF-κB signaling pathway, which controls the transcription of many pro-inflammatory genes. nih.gov By downregulating these inflammatory factors, Darutoside helps to create a more favorable environment for tissue regeneration and repair. medkoo.comnih.gov
| Model System | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Full-thickness wound model (in vivo, mice) | Improved wound healing; inhibited expression of iNOS+ (M1) macrophages. | Regulation of macrophage polarization. | nih.gov |
| RAW264.7 macrophages (in vitro) | Inhibited LPS-induced M1 polarization and pro-inflammatory cytokine expression. | Inhibition of NF-κB signaling pathway. | nih.gov |
| Wound tissue (in vivo, mice) | Inhibited the expression of inflammatory factors. | Downregulation of pro-inflammatory gene transcription. | nih.gov |
Anti-Aging Mechanisms (in vitro and preclinical models)
Darutoside is also investigated for its anti-aging properties, particularly in the context of skin aging, which is characterized by processes like cellular senescence and a decline in regenerative capacity. dpderm.comtypology.com
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related pathologies. nih.govnih.gov Senescent cells accumulate in aging skin and secrete a variety of pro-inflammatory and matrix-degrading molecules, collectively known as the senescence-associated secretory phenotype (SASP). researchgate.netsfsafetyconsulting.com.br Key markers used to identify senescent cells include increased senescence-associated β-galactosidase (SA-β-Gal) activity and changes in the expression of proteins like p16INK4A and lamin B1. nih.govsfsafetyconsulting.com.br
While direct studies detailing Darutoside's effect on specific senescence markers like SA-β-Gal or p16INK4A are emerging, its known anti-inflammatory properties are relevant to combating the effects of the SASP. nih.govnovoslabs.com By reducing inflammation, Darutoside can help mitigate the detrimental paracrine effects of senescent cells, which contribute to tissue degradation and an aged appearance. dpderm.comresearchgate.net The modulation of inflammatory pathways by Darutoside is a key mechanism through which it can counter aspects of the senescence phenotype. nih.gov
The regenerative capacity of the skin diminishes with age, leading to wrinkles, loss of elasticity, and impaired wound healing. nih.gov A critical component of skin's structure and elasticity is the extracellular matrix (ECM), which is primarily composed of collagen and elastin fibers. medkoo.comnih.gov
| Biological Process | Effect of Darutoside | Molecular Target/Action | Reference |
|---|---|---|---|
| Cellular Senescence | Mitigates effects of the Senescence-Associated Secretory Phenotype (SASP). | Anti-inflammatory activity, modulation of cytokine secretion. | nih.govresearchgate.net |
| Skin Regeneration | Promotes skin repair and improves elasticity. | Stimulates collagen and elastin synthesis, restructuring the collagen matrix. | medkoo.comtypology.com |
Modulation of Cellular Senescence Markers
Other Investigated Biological Activities (mechanistic focus)
Beyond wound healing and anti-aging, research has begun to explore other specific molecular targets of Darutoside.
Apoptosis, or programmed cell death, is a vital physiological process. However, another form of programmed cell death, known as necroptosis, has been identified as a key player in inflammation and disease. cellsignal.comrockland.com Necroptosis is a regulated form of necrosis mediated by a signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). frontiersin.org Inhibition of this pathway is a therapeutic target for conditions involving excessive inflammation and cell death. frontiersin.org
While direct studies specifically naming Darutoside as a RIPK3 inhibitor are not prevalent in the searched literature, its profound anti-inflammatory and cell-protective effects align with the outcomes of RIPK3 pathway inhibition. nih.govfrontiersin.org The inhibition of necroptosis by targeting RIPK3 reduces inflammation and cell death. Darutoside's demonstrated ability to inhibit inflammation via the NF-κB pathway and protect tissues from damage suggests a potential intersection with cell death signaling pathways like the one mediated by RIPK3, although this specific mechanism requires more direct investigation. nih.gov
Autophagy Modulation
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates to maintain cellular homeostasis. Dysregulation of this process is implicated in various diseases. Preclinical research suggests that Darutoside may influence cellular metabolic pathways that are closely intertwined with the regulation of autophagy.
In a preclinical model of acute gouty arthritis in rats, a condition where the autophagy-lysosomal pathway is disturbed and autophagic flux is inhibited by the accumulation of lipids and lipoids, treatment with Darutoside was found to modulate the serum's metabolic profile. rexaline.comcellderma.comnih.gov A metabolomics analysis revealed that Darutoside administration led to the regulation of 19 distinct biomarkers, suggesting a corrective effect on the abnormal metabolic state associated with the condition. nih.gov The mechanism of Darutoside is thought to involve the regulation of key protein targets, leading to an improvement in the immune system response and the inhibition of oxidative stress and inflammation. nih.gov
The therapeutic effect of Darutoside was linked to its influence on several key metabolic pathways, including amino acid, sugar, fatty acid, energy, and purine metabolism. nih.gov By restoring metabolic homeostasis, Darutoside may counteract the factors that inhibit autophagy in pathological states.
The table below details the specific changes in serum metabolites observed in a preclinical model following treatment with Darutoside. nih.gov
| Metabolites Up-Regulated by Darutoside | Metabolites Down-Regulated by Darutoside |
| Glutamate | Valine |
| Alanine | Isoleucine |
| Chenodeoxycholic acid | Glutamine |
| 1-Methyladenosine | Alanyl-threonine |
| Aspartic acid | Pyruvic acid |
| Citric acid | Gamma-aminobutyric acid |
| Uric acid |
Anti-glycation Mechanisms
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, which results in the formation of Advanced Glycation End Products (AGEs). mdpi.comthieme-connect.defrontiersin.org The accumulation of AGEs is a key factor in cellular damage, aging, and the pathogenesis of various diseases, including diabetic complications. mdpi.comnih.gov The mechanisms by which compounds can inhibit AGE formation are varied and include antioxidant activity, the chelation of metal ions, and the trapping of reactive intermediate dicarbonyl compounds. nih.govnih.gov
Preclinical in vitro studies on extracts of Siegesbeckia orientalis, the plant from which Darutoside is derived, have demonstrated significant anti-glycation properties. nih.govnih.gov An investigation into various extracts of the plant found that the ethyl acetate (B1210297) fraction (SE-EA), which had the highest total phenolic and flavonoid content, exhibited the most potent inhibitory effect on the formation of AGEs. nih.gov
The anti-glycation effect of the plant extract is closely linked to its strong antioxidant capacity. nih.gov Furthermore, the extract demonstrated an ability to inhibit key enzymes related to carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the extract can reduce the breakdown of complex carbohydrates into reducing sugars, thereby limiting the availability of precursors for the glycation process. This suggests that the anti-glycation action of Siegesbeckia orientalis, and by extension its active constituents like Darutoside, is multifactorial.
The table below summarizes the inhibitory activities of the Siegesbeckia orientalis ethyl acetate extract in preclinical in vitro assays. nih.govnih.gov
| Assay | Inhibitory Activity (IC50) |
| α-Amylase Inhibition | 119.0 ± 17.7 µg/mL |
| α-Glucosidase Inhibition | 362.3 ± 9.2 µg/mL |
| AGEs Formation Inhibition | Showed the best results among extracts |
Darutoside Derivatives and Structure Activity Relationships
Identification of Natural Darutoside Derivatives
Darutoside is an ent-pimarane diterpenoid glycoside primarily isolated from plants of the Siegesbeckia genus, notably Siegesbeckia orientalis. scispace.comgoogle.comukchemicalsuppliers.co.uk This genus is a rich source of structurally related diterpenoids. scispace.com Natural derivatives of darutoside have been identified, which are typically variations of the core diterpene structure or the attached sugar moiety.
Key natural derivatives include:
Neo-darutoside : This compound is distinguished as the sole disaccharide glycoside of an ent-pimarane diterpenoid found in the Siegesbeckia genus, indicating a more complex sugar attachment compared to darutoside. scispace.com
15,16-di-O-acetyldarutoside : This derivative is formed through the acetylation of the parent darutoside molecule. biosynth.com It has been identified in S. orientalis. scispace.com Acetylation at the 15 and 16 positions alters the compound's polarity and may influence its biological activity. biosynth.com
16-O-acetyldarutoside : Another acetylated derivative isolated from S. orientalis, this compound features a single acetyl group at the 16-position. scispace.com
The isolation and identification of these compounds rely on extensive spectroscopic analysis. Modern phytochemical studies have identified a large number of diterpenoids from Siegesbeckia species, with the ent-pimarane type being the most common. scispace.comresearchgate.net
Table 1: Natural Derivatives of Darutoside
| Derivative Name | Structural Feature | Natural Source |
| Neo-darutoside | Disaccharide glycoside | Siegesbeckia genus |
| 15,16-di-O-acetyldarutoside | Acetyl groups at C-15 and C-16 | Siegesbeckia orientalis |
| 16-O-acetyldarutoside | Acetyl group at C-16 | Siegesbeckia orientalis |
Synthesis of Novel Darutoside Analogues
The synthesis of novel analogues of natural products like darutoside is a key strategy in medicinal chemistry to explore and optimize biological activity. nih.gov While specific literature detailing the extensive synthetic modification of darutoside is limited, strategies applied to structurally similar diterpenoids, such as oridonin (B1677485), provide a framework for how darutoside analogues could be created. nih.gov
A common approach involves semi-synthesis, where the natural product is used as a starting scaffold for chemical modifications. For instance, in the development of oridonin analogues, researchers designed and synthesized a series of derivatives by introducing substituted benzene (B151609) moieties at a specific position (C17) to evaluate their antiproliferative properties. nih.gov This process allows for the creation of a library of related compounds that can be screened for enhanced potency or selectivity. nih.gov
Another synthetic strategy is the Beckmann rearrangement, which has been used to convert steroidal ketones into nitrogen-containing lactams, thereby creating novel analogues with different electronic and structural properties. rsc.org Such methodologies could potentially be applied to the darutoside structure to create novel nitrogen-containing congeners. The goal of synthesizing new analogues is to systematically alter parts of the molecule to understand their contribution to its biological effect and to develop compounds with improved therapeutic potential. nih.govsioc-journal.cn
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that connects the chemical structure of a molecule to its biological activity. oncodesign-services.com It involves systematically modifying a molecule's structure and observing how these changes affect its interaction with a biological target. oncodesign-services.com This allows chemists to identify the key structural features—known as pharmacophores—that are essential for potency, selectivity, and safety. oncodesign-services.comnih.gov
For diterpenoids similar to darutoside, SAR studies have yielded critical insights. In the study of novel oridonin analogues, for example, researchers synthesized a series of derivatives and tested their antiproliferative activity against various cancer cell lines. nih.gov The results showed that certain substitutions led to significantly higher potency compared to the parent compound. nih.gov For example, compound 2p showed an IC₅₀ value of 1.05 µM against HCT116 cells, which was more potent than the parent oridonin (IC₅₀ = 6.84 µM). nih.gov This type of data helps build an SAR model, guiding the design of more effective compounds. oncodesign-services.comacademicjournals.org
The process typically involves:
Synthesis : Creating a series of structurally related analogues. oncodesign-services.com
Biological Testing : Measuring the activity of each compound in relevant biological assays. oncodesign-services.com
Analysis : Correlating the structural modifications with the observed changes in activity to identify trends and key structural requirements for the desired effect. academicjournals.org
Table 2: Example of SAR Data for Oridonin Analogues Against HCT116 Cells
| Compound | IC₅₀ (µM) | Relative Potency to Oridonin |
| Oridonin | 6.84 | 1x |
| 5-Fluorouracil (5-FU) | 24.80 | ~0.28x |
| Analogue 2p | 1.05 | ~6.5x |
Data sourced from a study on oridonin derivatives, illustrating the principles of SAR. nih.gov
Computational and Molecular Docking Studies
Computational methods, particularly molecular docking, are powerful tools used to predict and analyze how a small molecule (ligand), such as darutoside or its derivatives, binds to a large biological molecule, typically a protein receptor. jddtonline.infoijpras.com This technique computationally places the ligand into the three-dimensional structure of a target's active site to determine the preferred binding orientation and affinity. ijpras.commdpi.com
The process involves:
Target and Ligand Preparation : Obtaining the 3D structures of the protein target (often from crystallographic data) and the ligand (darutoside analogue). mdpi.com
Docking Simulation : Using software like Autodock Vina to explore various binding poses of the ligand within the protein's active site. jddtonline.info
Scoring and Analysis : Each pose is assigned a score, commonly representing the binding free energy (ΔG), which estimates the binding affinity. rsc.org Lower scores typically indicate a more favorable interaction. jddtonline.info The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues, are then analyzed. mdpi.com
For example, in a study of novel steroidal aromatase inhibitors, molecular docking revealed binding free energies ranging from -9.62 to -10.14 kcal/mol, comparable to a known standard. rsc.org In another study, a compound with the highest docking score (-5.286) was predicted to bind most efficiently to its target. jddtonline.info
These computational studies can precede and guide synthetic efforts by prioritizing compounds that are most likely to be active, thus accelerating the drug discovery process. ijpras.commdpi.com They also provide a molecular-level hypothesis for the results observed in SAR studies. sioc-journal.cndntb.gov.ua
Advanced Research Methodologies and Systems Biology Approaches
Omics Technologies in Darutoside Research
"Omics" technologies, which allow for the large-scale study of biological molecules, have been pivotal in elucidating the pharmacological effects of darutoside. These high-throughput methods provide a comprehensive snapshot of the molecular changes induced by the compound.
Metabolomics (LC-MS based)
Metabolomics, the systematic study of small molecules (metabolites) within a biological system, has been a key technology in understanding darutoside's mechanism of action. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique used to identify and quantify these metabolites. researchgate.net
In a notable study investigating the effect of darutoside on acute gouty arthritis in a rat model, an LC-MS-based serum metabolomics approach was employed. nih.gov This analysis identified 19 differentiated biomarkers that were significantly altered by darutoside treatment. nih.gov The study revealed that darutoside administration led to the upregulation of metabolites such as glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, and citric acid. researchgate.net Conversely, levels of valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, and uric acid were downregulated. researchgate.net
These findings indicate that darutoside's therapeutic effects are mediated through the modulation of several key metabolic pathways, including amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine (B94841) metabolism, and butanoate metabolism. researchgate.net
Table 1: Changes in Serum Metabolites Induced by Darutoside Treatment
| Metabolite | Regulation |
| Glutamate | Up-regulated |
| Alanine | Up-regulated |
| Chenodeoxycholic acid | Up-regulated |
| 1-Methyladenosine | Up-regulated |
| Aspartic acid | Up-regulated |
| Citric acid | Up-regulated |
| Valine | Down-regulated |
| Isoleucine | Down-regulated |
| Glutamine | Down-regulated |
| Alanyl-threonine | Down-regulated |
| Pyruvic acid | Down-regulated |
| Gamma-aminobutyric acid | Down-regulated |
| Uric acid | Down-regulated |
Proteomics
Proteomics, the large-scale study of proteins, offers another layer of insight into the biological effects of darutoside. While specific proteomics studies focusing solely on darutoside are emerging, related research highlights its importance. For instance, in a study on the Qishan formula for lung adenocarcinoma, which includes darutoside as a component, proteomics identified 207 differentially expressed proteins. researchgate.net This underscores the potential of proteomics to identify the protein targets and pathways modulated by darutoside.
Gene Expression Profiling (e.g., RT-qPCR)
Gene expression profiling is a powerful tool for understanding how darutoside influences cellular function at the genetic level. thermofisher.com Real-time quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of particular genes. nih.govnih.gov This technique allows researchers to quantify changes in messenger RNA (mRNA) levels in response to darutoside treatment, providing insights into the upstream regulation of the protein and metabolic changes observed. nih.gov Although detailed studies on the comprehensive gene expression profile induced by darutoside are still developing, this methodology holds significant promise for further elucidating its mechanism of action.
Network Pharmacology Analysis
Network pharmacology is an approach that integrates data from various sources to construct and analyze molecular networks, providing a systems-level understanding of drug action. nih.gov This methodology has been instrumental in deciphering the complex interactions between darutoside, its protein targets, and the metabolic pathways it influences.
Compound-Target-Metabolite Network Construction
A key application of network pharmacology in darutoside research has been the construction of compound-target-metabolite networks. nih.gov These networks visually represent the complex interplay between darutoside, the proteins it interacts with, and the resulting changes in the metabolome.
In the context of gouty arthritis, a "potential metabolite–target–component" network was constructed. nih.gov This analysis revealed that darutoside interacts with 18 serum metabolites and 65 protein targets. researchgate.net Such networks are crucial for identifying the key molecular players and pathways through which darutoside exerts its therapeutic effects.
Protein-Protein Interaction (PPI) Network Analysis
Protein-protein interaction (PPI) network analysis is a powerful tool used to understand the functional relationships between the protein targets of a compound. nih.gov By mapping the interactions between proteins, researchers can identify key hubs and modules within the network that are critical for the compound's biological activity. bjcancer.org
In the study of darutoside's effect on gouty arthritis, a PPI network consisting of 60 nodes and 516 edges was constructed. nih.govresearchgate.net Analysis of this network identified several key protein targets with a high degree of connectivity, suggesting their central role in the therapeutic mechanism of darutoside. researchgate.net
Table 2: Key Protein Targets of Darutoside Identified Through PPI Network Analysis
| Protein Target |
| ALB |
| VEGFA |
| CASP3 |
| STAT3 |
| MAPK8 |
| HSP90AA1 |
| APP |
| FGF2 |
| PIK3CA |
These key targets are implicated in various biological processes, including immune response, inflammation, and oxidative stress, providing a molecular basis for the observed pharmacological effects of darutoside. nih.gov
In Vitro Cellular Models
The investigation of darutoside's biological activities at the cellular level relies on a variety of established cell lines. These in vitro models provide a controlled environment to dissect the molecular pathways influenced by the compound.
Macrophage Cell Lines (e.g., RAW264.7, BV2)
The murine macrophage-like cell line, RAW264.7, is a cornerstone for studying inflammatory responses. typology.comdntb.gov.uajapsonline.com Derived from a tumor induced by the Abelson murine leukemia virus, these cells are widely used as a model for the immune response, capable of phagocytosis and responding to inflammatory stimuli like lipopolysaccharide (LPS). typology.comdntb.gov.ua
Research has demonstrated that darutoside exerts significant anti-inflammatory effects on RAW264.7 cells. Specifically, it has been shown to inhibit the LPS-induced polarization of macrophages into the pro-inflammatory M1 phenotype. rsc.org This is accompanied by a reduction in the expression of pro-inflammatory cytokines. rsc.org Mechanistically, darutoside achieves this by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. rsc.org
Furthermore, studies involving an ethanol (B145695) extract of Siegesbeckia pubescens Makino, containing darutoside as one of its active components, have shown a dose-dependent inhibition of LPS-induced migration of RAW264.7 cells. dermafiller.shop This suggests that darutoside can interfere with the recruitment of inflammatory cells to a site of injury.
Table 1: Effects of Darutoside on RAW264.7 Macrophage Cell Line
| Assay | Model System | Key Findings | Reference |
|---|---|---|---|
| Macrophage Polarization | LPS-stimulated RAW264.7 cells | Inhibited M1 polarization and pro-inflammatory cytokine expression. | rsc.org |
| Signaling Pathway | LPS-stimulated RAW264.7 cells | Inhibited the NF-κB signaling pathway. | rsc.org |
Fibroblast Cell Lines (e.g., Hs68 dermal fibroblasts)
Human dermal fibroblasts, such as the Hs68 cell line, are crucial for studying skin biology, particularly wound healing and aging, as they are the primary cells responsible for producing the extracellular matrix, including collagen. nih.govmdpi.commedsci.org The Hs68 cell line, derived from normal human skin, is a well-established model for investigating the effects of various stimuli on cell viability, proliferation, and collagen synthesis. mdpi.commedsci.org
While direct, peer-reviewed scientific studies detailing the effects of pure darutoside on the Hs68 cell line specifically are not prominent in the available literature, some sources suggest its potential activity. Cosmetic ingredient literature and patent applications indicate that darutoside may stimulate tissue regeneration by restructuring the collagen matrix and rebalancing melatonin (B1676174) synthesis in fibroblasts. typology.comtypology.com One product formulation containing darutoside claims it works by regenerating tissues through the stimulation of collagen synthesis. dermafiller.shop However, without dedicated scientific studies on the Hs68 cell line, these effects remain to be scientifically validated in this specific model.
Keratinocyte Cell Lines (e.g., HaCaT)
The immortalized human keratinocyte cell line, HaCaT, is a widely used in vitro model for the epidermal layer of the skin. epo.orggoogleapis.comwaocp.org These cells, though spontaneously immortalized, retain the capacity to differentiate in a manner similar to normal keratinocytes, making them an excellent platform for studying skin biology, wound healing, and the effects of topical compounds. googleapis.comnih.govf1000research.com Keratinocytes are the primary cells of the epidermis and are fundamental to the skin's barrier function and re-epithelialization process during wound repair. nih.govkenhub.com
Currently, specific research investigating the direct effects of darutoside on the HaCaT cell line is limited in the public scientific domain. However, given that darutoside has been shown to promote the growth of epithelial cells in wound tissue in vivo, the HaCaT cell line represents a highly relevant and valuable model for future mechanistic studies. rsc.orgnih.gov Such studies would be crucial to understand how darutoside directly influences keratinocyte proliferation, migration, and differentiation, which are key processes in wound healing. nih.govbiorxiv.org
Other Relevant Cell Culture Systems (e.g., MDA-MB-231)
The MDA-MB-231 cell line is a well-characterized model of triple-negative breast cancer (TNBC), known for its aggressive and metastatic properties. nih.govdiva-portal.org It is widely used in cancer research to investigate tumor cell proliferation, invasion, and the efficacy of potential anticancer compounds. nih.govfrontiersin.orgduke.edu
As of now, there are no specific, peer-reviewed studies that have investigated the cytotoxic or antiproliferative effects of darutoside on the MDA-MB-231 cell line. Research on the anticancer potential of darutoside is an area that remains largely unexplored. The MDA-MB-231 cell line, along with other cancer cell lines, could serve as a valuable tool to screen for any potential antiproliferative or anti-metastatic properties of darutoside in future cancer research. mdpi.comnjppp.com
Assays for Cell Migration, Proliferation, and Viability
To quantify the effects of compounds like darutoside on cellular behavior, a range of standardized assays are employed.
Cell Migration Assays: These assays, such as the scratch (or wound closure) assay and the Transwell assay, are used to measure the ability of cells to move. researchgate.netopendermatologyjournal.com The scratch assay involves creating a gap in a confluent cell monolayer and monitoring the rate at which cells close the gap. researchgate.net The Transwell assay uses a permeable membrane to assess the movement of cells towards a chemoattractant. opendermatologyjournal.com As mentioned, an extract containing darutoside has been shown to inhibit the migration of RAW264.7 macrophages. dermafiller.shop
Cell Proliferation Assays: These methods quantify the increase in cell number over time. Techniques include direct cell counting, and assays that measure metabolic activity, which is typically higher in proliferating cells. Common metabolic assays include the MTT, XTT, and WST-1 assays, which rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
Cell Viability Assays: These assays determine the number of healthy, living cells in a population. They often measure markers of cell health such as ATP content, as only viable cells can produce it, or assess cell membrane integrity using dyes like trypan blue, which is excluded by live cells but taken up by dead cells. While specific data on darutoside's effect on the viability of the cell lines mentioned in sections 6.3.2-6.3.4 is lacking, its anti-inflammatory and wound healing properties suggest it generally supports the viability of non-cancerous skin cells in a therapeutic context. rsc.orgnih.gov
Preclinical Animal Models for Mechanistic Studies
To understand the physiological relevance of in vitro findings, darutoside has been investigated in preclinical animal models. These models allow for the study of its effects within a complex biological system.
A key area of investigation has been in wound healing. In a full-thickness excisional cutaneous wound healing model in C57/BL6 mice, topical application of darutoside was found to significantly improve wound closure. rsc.orgnih.gov Mechanistically, this was linked to its ability to regulate macrophage polarization. Immunohistochemical staining of the wound tissue revealed that darutoside inhibited the expression of iNOS+ macrophages (a marker for pro-inflammatory M1 macrophages) and promoted the growth of epithelial cells. rsc.orgnih.gov Furthermore, PCR analysis showed that darutoside could inhibit the expression of inflammatory factors within the wound tissue. rsc.orgnih.gov
Another significant preclinical study investigated the effect of darutoside in a rat model of acute gouty arthritis induced by sodium urate. typology.com In this model, darutoside demonstrated a therapeutic effect primarily by preventing the inflammatory response and promoting immune system regulation. typology.com A metabolomics approach revealed that darutoside could modulate the levels of various serum metabolites, including amino acids, to restore a normal metabolic state. typology.com It was found to up-regulate levels of glutamate, alanine, and aspartic acid while down-regulating valine, isoleucine, and glutamine, among others. typology.com Network pharmacology analysis further suggested that darutoside's mechanism involves key protein targets such as ALB, VEGFA, CASP3, STAT3, and MAPK8. typology.com
Table 2: Mechanistic Insights from Preclinical Animal Models of Darutoside
| Model | Key Mechanistic Findings | Reference |
|---|---|---|
| Full-thickness excisional wound model (mice) | Promoted wound healing by inhibiting iNOS+ macrophages, promoting epithelial cell growth, and reducing inflammatory factors in wound tissue. Regulated macrophage polarization via inhibition of the NF-κB signaling pathway. | rsc.orgnih.gov |
Acute Gouty Arthritis Models (e.g., sodium urate-induced)
The therapeutic potential of darutoside in treating acute gouty arthritis has been investigated using monosodium urate (MSU) crystal-induced models in rats. nih.govnih.gov This model mimics the inflammatory cascade seen in human gout, which is triggered by the deposition of MSU crystals in joints. nih.govnih.gov In these studies, an acute inflammatory response is typically induced by injecting a sodium urate emulsion into the joint spaces of the animal models. frontiersin.org
Research employing this model has demonstrated that darutoside can significantly ameliorate the symptoms of gouty arthritis. nih.gov A key approach to understanding its mechanism involves integrated liquid chromatography/mass spectrometry (LC-MS) based serum metabolomics. nih.gov This technique analyzes changes in the metabolic profile of the serum following treatment.
Studies have found that darutoside administration leads to the regulation of several key metabolites that are disturbed during an acute gout attack. nih.govresearchgate.net Specifically, it was observed to up-regulate the levels of certain metabolites while down-regulating others, indicating a rebalancing of the metabolic state. nih.govmdpi.com Metabolic pathway analysis revealed that darutoside's therapeutic effects are linked to the modulation of several pathways, including amino acid metabolism, purine metabolism, energy metabolism, and fatty acid metabolism. nih.govresearchgate.net By influencing these pathways, darutoside helps to improve the immune system response and inhibit the inflammatory response and oxidative stress associated with acute gout. nih.govresearchgate.net
Table 1: Effect of Darutoside on Serum Metabolites in a Sodium Urate-Induced Gouty Arthritis Model An interactive table detailing the observed regulation of key biomarkers.
| Metabolite | Regulation by Darutoside |
|---|---|
| Glutamate | Up-regulated |
| Alanine | Up-regulated |
| Chenodeoxycholic acid | Up-regulated |
| 1-Methyladenosine | Up-regulated |
| Aspartic acid | Up-regulated |
| Citric acid | Up-regulated |
| Valine | Down-regulated |
| Isoleucine | Down-regulated |
| Glutamine | Down-regulated |
| Alanyl-threonine | Down-regulated |
| Pyruvic acid | Down-regulated |
| Gamma-aminobutyric acid | Down-regulated |
| Uric acid | Down-regulated |
Data sourced from a study on the pharmacological effects of darutoside on gouty arthritis. nih.gov
Cutaneous Wound Healing Models (e.g., full-thickness excisional)
The efficacy of darutoside in promoting skin repair has been evaluated using full-thickness excisional cutaneous wound healing models in mice. nih.gov This model is a standard for preclinical wound healing studies and involves surgically creating a wound through all layers of the skin, which allows researchers to observe the complete process of healing, including inflammation, proliferation, and remodeling. nih.govresearchgate.net
In these experiments, darutoside applied to the wounds was shown to accelerate the healing process. nih.gov Mechanistically, darutoside was found to regulate macrophage polarization, which is a critical process in the transition from the inflammatory to the proliferative phase of wound healing. nih.govmdpi.com The compound inhibited the polarization of macrophages towards a pro-inflammatory state induced by lipopolysaccharide (LPS) and suppressed the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. nih.gov
In vivo observations confirmed these findings, showing that darutoside treatment promoted the growth of epithelial cells in the wound tissue. nih.gov Furthermore, immunohistochemical staining revealed that darutoside inhibited the expression of iNOS+ macrophages, which are pro-inflammatory, in the tissue surrounding the wound. nih.gov This modulation of the inflammatory response at the wound site is a key component of its healing-promoting effects. nih.gov
Anti-inflammatory Models (e.g., xylene-induced ear oedema, CFA-induced paw oedema)
Darutoside's anti-inflammatory properties have been confirmed in various classical acute and chronic inflammation models. nih.gov The xylene-induced ear edema model in mice is a widely used method to screen for topical anti-inflammatory agents. redalyc.orgmdpi.com In this model, xylene application to the ear causes acute inflammation and fluid accumulation (edema). nih.gov Studies have shown that darutoside can effectively alleviate the degree of ear swelling, demonstrating potent anti-inflammatory activity. nih.gov
Another key model used is the Complete Freund's Adjuvant (CFA)-induced hind paw edema model. nih.gov Injecting CFA induces a sustained inflammatory response that mimics chronic inflammation. nih.gov Darutoside was also effective in reducing the swelling of the paw in this model. nih.gov The mechanism underlying these effects was found to involve the inhibition of inflammatory cell infiltration and the downregulation of the inflammatory protein cyclooxygenase-2 (COX-2) in the affected tissues. nih.gov
Table 2: Summary of Darutoside's Effects in Anti-inflammatory Models An interactive table summarizing research findings.
| Model | Key Findings | Proposed Mechanism |
|---|---|---|
| Xylene-induced Ear Oedema | Effectively alleviated the degree of auricle swelling. nih.gov | Inhibition of inflammatory mediators. nih.gov |
| CFA-induced Paw Oedema | Effectively alleviated the degree of toe swelling and increased heat pain threshold. nih.gov | Decreased overexpression of cyclooxygenase-2 (COX-2); reduced inflammatory cell infiltration. nih.gov |
Data sourced from a study on the anti-inflammatory and analgesic activities of components from Siegesbeckia pubescens Makino. nih.gov
Neuroinflammation Models
While darutoside has established anti-inflammatory effects in peripheral models, its direct investigation in specific in vivo neuroinflammation models is not as extensively documented in current research. Neuroinflammation involves the activation of the brain's resident immune cells, such as microglia, and is a component of many neurological diseases. unige.ch However, computational studies using network pharmacology have suggested a potential role for darutoside in pathways related to neuronal function. mdpi.com These analyses identified targets of darutoside that are related to the components of neuronal cells, suggesting that the compound may have an influence on the central nervous system. mdpi.com Further dedicated research using established neuroinflammation models is required to fully elucidate its potential in this area.
Bioinformatics and Computational Analysis
Systems biology and computational analysis have been instrumental in elucidating the complex mechanisms of darutoside. nih.gov Network pharmacology, a field that combines bioinformatics and computational biology, has been used to construct "compound-target-metabolite" networks to understand how darutoside acts on a systemic level, particularly in the context of gouty arthritis. nih.govfrontiersin.org
This approach integrates data on drug-target interactions, protein-protein interactions (PPI), and metabolic pathways to predict the key molecular targets of a compound. researchgate.net For darutoside, network pharmacology analysis identified several key protein targets that are central to its therapeutic effects on gout. nih.govfrontiersin.org These targets are involved in crucial biological processes such as immune response, inhibition of oxidative stress, and inflammatory response. nih.govresearchgate.net
Table 3: Key Protein Targets of Darutoside Identified Through Network Pharmacology An interactive table listing proteins identified in computational analyses. nih.govfrontiersin.org
| Protein Target | Official Gene Symbol |
|---|---|
| Albumin | ALB |
| Vascular Endothelial Growth Factor A | VEGFA |
| Caspase-3 | CASP3 |
| Signal Transducer and Activator of Transcription 3 | STAT3 |
| Mitogen-Activated Protein Kinase 8 | MAPK8 |
| Heat Shock Protein 90 Alpha Family Class A Member 1 | HSP90AA1 |
| Amyloid Precursor Protein | APP |
| Fibroblast Growth Factor 2 | FGF2 |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | PIK3CA |
Data sourced from a study combining metabolomics and network pharmacology. nih.gov
Furthermore, molecular docking studies have been performed to predict the binding affinity of darutoside to specific inflammatory proteins. nih.gov These in silico analyses suggested that darutoside could likely bind to key proteins in inflammatory signaling pathways, such as Toll-like receptor 4 (TLR4) and the p105 and p65 subunits of Nuclear Factor-kappa B (NF-κB). nih.gov This computational evidence supports the in vitro findings that darutoside inhibits the NF-κB pathway and provides a structural basis for its anti-inflammatory action. nih.govnih.gov
Comparative Studies and Interactions
Comparison of Darutoside with Other Bioactive Compounds from Siegesbeckia Species (e.g., Kirenol (B1673652), Hesperidin)
Siegesbeckia species contain a variety of bioactive compounds, including diterpenoids like kirenol and darutoside, and flavonoids such as hesperidin (B1673128). Studies have investigated the relative contributions of these compounds to the plant's observed pharmacological activities, particularly anti-inflammatory and analgesic effects.
Research on Siegesbeckia pubescens Makino has identified kirenol, darutoside, and hesperidin as active ingredients in the ethanol (B145695) extract. researchgate.netnih.gov These compounds were found to contribute to the anti-inflammatory and analgesic activities by inhibiting COX-2 expression and inflammatory cell infiltration in various models, including xylene-induced ear edema, complete Freund's adjuvant (CFA)-induced hind paw edema, and acetic acid-induced pain writhing. researchgate.netnih.gov
Quantitative analysis of Siegesbeckia orientalis extract using UPLC has shown that darutoside is present in a higher concentration (1.47 ± 0.11%) compared to kirenol (0.24 ± 0.01%). nih.gov Both compounds can be chromatographically separated using this method. nih.gov
A study on the ethanol extract of Siegesbeckia pubescens Makino reported the relative proportions of kirenol, darutoside, and hesperidin as 0.6%, 0.2%, and 0.01%, respectively. researchgate.netnih.gov This study was the first to report the presence of hesperidin in Siegesbeckia pubescens. researchgate.netnih.gov
Synergistic or Antagonistic Effects of Darutoside in Combinations
Darutoside has been explored for its potential synergistic effects when combined with other compounds, particularly in cosmetic and dermatological applications.
A notable example is the combination of Darutoside with an extract of Albizia julibrissin. This combination has shown a synergistic action on improving the appearance of the eye contour, including effects on dark circles, under-eye bags, wrinkles, and fine lines. google.comlmoor.comgoogleapis.comgoogle.com In vitro tests demonstrated a synergistic effect on non-enzymatic glycation of elastin (B1584352) and an inhibitory activity on metalloproteinases MMP1 post-stress. google.comgoogleapis.com The combination also showed an increase in collagen I and elastin. google.com While Darutoside alone reportedly had no effect in certain tests related to glycation, its combination with Albizia julibrissin extract showed a significant synergistic effect (-31%; p<0.01). google.comgoogleapis.comgoogle.com
Darutoside is also a component of marketed cosmetic ingredients in combination with other plant extracts. For instance, Darutoside™ is an association of Darutoside extracted from Siegesbeckia orientalis and an extract from Centella asiatica rich in asiaticoside, recommended for stretch mark treatment due to proposed anti-inflammatory and restructurating properties on the dermal extracellular matrix. google.comgoogleapis.comulprospector.com Another ingredient, Chromocare™, combines a Siegesbeckia orientalis extract rich in Darutoside with an extract of Rabdosia rubescens rich in Oridonin (B1677485), aimed at combating oxidative stress and addressing chromophore aging. google.comgoogleapis.com
While the concept of antagonism exists in plant-drug interactions where a plant ingredient can reduce the effects of a medicine mdpi.com, the provided search results primarily highlight synergistic effects of Darutoside in combination with other botanical extracts in the context of cosmetic and skin health applications.
Influence of Processing Methods on Darutoside Content and Activity in Plant Extracts
The processing methods applied to Siegesbeckia herbs can influence the content and activity of bioactive compounds like Darutoside.
A study investigating the chemical contents variation in the processing of Siegesbeckia herbs and its first to ninth processed products analyzed the change of kirenol, darutigenol (B197986), and Darutoside using HPLC. biocrick.com This study aimed to provide an experimental basis for understanding the effect of processing technology. biocrick.com
Further research is warranted to fully establish the relationship between specific processing methods, the resulting alteration of chemical profiles (including Darutoside content), and the changes in medicinal properties of Siegesbeckia extracts. biocrick.com
Conclusion and Future Research Directions
Summary of Key Research Findings on Darutoside
Darutoside, a natural diterpenoid glycoside primarily extracted from Siegesbeckia orientalis, has been the subject of various scientific investigations focusing on its biological activities. typology.combiosynth.com Research has predominantly highlighted its significant anti-inflammatory and tissue-regenerating properties. medkoo.comrau-cosmetics.comtypology.com
In the context of dermatology and skin health, studies have shown that Darutoside stimulates the production of collagen and elastin (B1584352), which are crucial for maintaining skin elasticity and structural integrity. biosynth.commedkoo.comdermascope.com This mechanism is central to its observed effects on improving the appearance of stretch marks and promoting wound healing. medkoo.comcellularskinrx.com Its regenerative capabilities are further supported by findings that it can stimulate tissue regeneration by restructuring the collagen matrix. typology.comtypology.com Research also indicates that Darutoside can promote the growth of epithelial cells and regulate macrophage polarization during wound healing. nih.gov Specifically, it has been found to inhibit the LPS-induced polarization of macrophages and the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. nih.gov
Beyond skin applications, Darutoside has demonstrated significant anti-inflammatory activity in other contexts. nih.govresearchgate.net Studies using metabolomics have revealed its potential in managing acute gouty arthritis. nih.govresearchgate.net This research showed that Darutoside can modulate various metabolic pathways, including amino acid, purine (B94841), and fatty acid metabolism, thereby improving the immune system response and inhibiting oxidative stress and inflammation associated with the condition. nih.govresearchgate.netfrontiersin.org Furthermore, research has identified Darutoside as a key anti-inflammatory and analgesic component of Siegesbeckia pubescens, where it contributes to the inhibition of COX-2 expression and inflammatory cell infiltration. medkoo.commedkoo.com
Recent investigations have also explored its effects on the central nervous system, particularly in the context of neuroinflammation. en-journal.orgfrontiersin.org It has been identified as a major active compound in Sigesbeckia orientalis extracts that can attenuate postoperative cognitive dysfunction by alleviating hippocampal neuroinflammation. medkoo.comfrontiersin.orgnih.gov
Table 1: Summary of Key Research Findings on Darutoside
| Area of Study | Key Finding | Model/Method Used | Reference |
|---|---|---|---|
| Skin Regeneration | Stimulates collagen and elastin synthesis, improving skin elasticity. | In vitro and cosmetic formulations. | biosynth.commedkoo.comdermascope.com |
| Wound Healing | Promotes wound healing by regulating macrophage polarization via the NF-κB pathway. | In vivo (mice full-thickness excisional cutaneous wound model) and in vitro (RAW264.7 macrophages). | nih.gov |
| Anti-inflammatory (General) | Contributes to anti-inflammatory and analgesic activities by inhibiting COX-2 expression. | In vivo models. | medkoo.commedkoo.com |
| Gouty Arthritis | Protects against acute gouty arthritis by regulating metabolic pathways (amino acid, purine, energy metabolism) and key protein targets. | In vivo (acute gouty arthritis rat model) and LC-MS-based serum metabolomics. | nih.govresearchgate.net |
| Neuroinflammation | Attenuates postoperative neurocognitive disorders by reducing microglia activation and inflammatory cytokines in the hippocampus. | In vivo (postoperative mice model) and in vitro (microglial BV2 cultures). | frontiersin.orgnih.gov |
| Stretch Marks | Recommended for stretch mark treatment due to powerful regenerating, healing, and anti-inflammatory activity. | Cosmetic ingredient studies. | ulprospector.comspecialchem.com |
Emerging Areas for Darutoside Research
While Darutoside is well-documented for its dermatological benefits, several emerging fields of study are beginning to explore its broader therapeutic potential. These new research avenues promise to expand the understanding and application of this potent natural compound.
One of the most significant emerging areas is neuropharmacology . Recent studies have implicated Darutoside as a key active component in extracts that ameliorate perioperative neurocognitive disorders (PNDs). frontiersin.orgnih.gov This research highlights its ability to cross the blood-brain barrier and exert anti-neuroinflammatory effects by reducing microglial activation and the expression of inflammatory cytokines in the hippocampus. frontiersin.orgnih.govresearchgate.net Further investigation into its potential to treat other neuroinflammatory conditions is a logical next step. For instance, its ability to inhibit RIPK3, a key protein in necroptosis, suggests a potential therapeutic role in reducing neuronal apoptosis following an ischemic stroke. spandidos-publications.com
Another promising area is the in-depth exploration of its metabolic regulatory functions . The comprehensive metabolomics study on gouty arthritis provided a detailed map of the metabolic pathways Darutoside influences, including the metabolism of amino acids, fatty acids, and purines. nih.govresearchgate.netresearchgate.net This opens the door for investigating its efficacy in other metabolic disorders where these pathways are dysregulated. Research could focus on conditions such as non-alcoholic fatty liver disease or metabolic syndrome to determine if Darutoside can correct associated metabolic imbalances.
The role of Darutoside in modulating the immune response beyond general anti-inflammation is also an area ripe for exploration. The finding that it specifically regulates macrophage polarization from a pro-inflammatory to a pro-healing phenotype in wound healing is a critical insight. nih.govresearcher.life This specific immunomodulatory capability could be harnessed for other conditions characterized by chronic inflammation or autoimmune responses, such as inflammatory bowel disease or even certain aspects of arthritis beyond gout. en-journal.org
Finally, its application in combination with other natural compounds is an emerging trend. Synergistic effects have been noted when Darutoside is combined with an extract of Albizia Julibrissin for treating signs of fatigue around the eye contour. google.comgoogleapis.com In vitro tests of this combination have shown an increase in the expression of gerontogenes and enhanced inhibitory activity against metalloproteinases. google.comgoogle.com.na Systematic investigation into other synergistic combinations could unlock new and more potent therapeutic formulations.
Methodological Advancements for Future Studies
To fully elucidate the mechanisms and potential of Darutoside, future research must incorporate advanced and innovative methodologies. Moving beyond traditional assays will be crucial for a more comprehensive understanding of this compound.
Omics-Based Approaches: The use of metabolomics has already proven highly effective in mapping the systemic effects of Darutoside in gouty arthritis. nih.govresearchgate.net Future studies should expand on this by employing a multi-omics strategy.
Proteomics: To identify the specific protein targets and signaling cascades affected by Darutoside in various cell types.
Transcriptomics (RNA-Seq): To understand how Darutoside modulates gene expression, providing a broader view of its impact on cellular function.
Network Pharmacology: Integrating these omics datasets through network pharmacology can help predict the compound's mechanism of action and identify key biological nodes and pathways, as has been initiated in gout research. nih.govresearchgate.net
Advanced Analytical and Extraction Techniques: The quality and reproducibility of research depend on the purity and characterization of the compound.
Advanced Chromatography: Techniques like Ultra-Performance Liquid Chromatography (UPLC) have been used for the precise quantification of Darutoside in herbal extracts. en-journal.orgfrontiersin.org The adoption of methods like high-speed counter-current chromatography can facilitate more efficient and scalable extraction and purification, which is vital for producing research-grade material. google.com
Standardization: Developing certified national standard substances for Darutoside is a critical methodological step to ensure consistency and comparability across different studies and for quality control of commercial products. vkist.gov.vn
Sophisticated In Vitro and In Vivo Models:
Organ-on-a-Chip Models: To study the effects of Darutoside on human tissues in a more physiologically relevant context, such as 3D skin models or neurovascular units on a chip.
Genetically Engineered Models: Utilizing transgenic animal models can help to probe the specific role of target proteins (like RIPK3 or COX-2) in the therapeutic action of Darutoside. medkoo.comspandidos-publications.com
Futures Studies Methodologies: For long-term research planning, principles from futures studies can be adapted. numberanalytics.com Methodologies like the Delphi technique , which involves structured communication with a panel of experts, could be used to forecast the most promising therapeutic areas for Darutoside research and identify potential hurdles. psu.edu Similarly, scenario planning can help researchers anticipate different future trajectories for its development and strategically allocate resources. insight7.io These structured foresight methods can guide research from a purely exploratory phase to a more targeted and impactful strategy. hse.ru
Translational Potential of Darutoside Research (without clinical trials)
The body of research on Darutoside indicates significant translational potential, bridging basic scientific findings with practical applications, particularly in the cosmetic and dermatological fields. medkoo.com This potential is evident through its incorporation into commercial products, its well-defined mechanisms of action, and the active pursuit of intellectual property.
The most realized translational success of Darutoside is in the cosmetics industry . It is widely used as an active ingredient in formulations aimed at skin regeneration, improving skin elasticity, and treating stretch marks. medkoo.comulprospector.comspecialchem.com Companies like Sederma (part of Croda) market ingredients containing Darutoside, often in combination with other extracts like Centella asiatica or Albizia Julibrissin, for anti-stretch mark creams, eye contour treatments, and skin repair products. typology.comulprospector.comgoogle.comgoogleapis.com Its function as a skin conditioning and smoothing agent is based on solid research demonstrating its ability to stimulate collagen and elastin synthesis and restructure the dermal matrix. biosynth.comdermascope.comcellularskinrx.com
Beyond cosmetics, emerging research points to a strong therapeutic potential . The findings that an active fraction containing Darutoside can ameliorate postoperative neurocognitive disorders (PNDs) suggest a future role in neurology. frontiersin.orgnih.gov This research supports the potential for developing therapeutic agents that target neuroinflammation, with the added benefit that the studied fraction did not appear to increase bleeding tendencies, a crucial factor for postoperative care. frontiersin.orgnih.govresearchgate.net Similarly, its demonstrated ability to inhibit neuronal apoptosis in models of ischemic stroke positions it as a candidate for neuroprotective drug development. spandidos-publications.com
The development of standardized and characterized extracts is a key step in translation. Research focusing on quantifying Darutoside content in herbal preparations and developing stable, high-yield extraction processes is essential for creating consistent and reliable products for either cosmetic or future pharmaceutical use. en-journal.orggoogle.comvkist.gov.vn Patents detailing methods for extracting Darutoside and for its use in cosmetic compositions further underscore its commercial and translational value. google.comgoogle.com.nagoogle.comgoogle.com These patents protect the innovation and provide a framework for commercial development, demonstrating a clear path from laboratory research to market application.
Q & A
Q. What experimental models are commonly used to evaluate Darutoside’s anti-inflammatory and metabolic regulatory effects?
Methodological Answer: Darutoside’s pharmacological activity is often assessed in rodent models of acute gouty arthritis, where inflammatory biomarkers (e.g., IL-1β, TNF-α) and metabolic pathways (amino acid, purine, and energy metabolism) are analyzed via liquid chromatography-mass spectrometry (LC-MS) and network pharmacology . In vitro studies use platelet aggregation assays under collagen stimulation to measure inhibitory effects, with U46619-induced rat platelet models being standard .
Q. How is Darutoside quantitatively analyzed in plant extracts or biological samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is validated for simultaneous quantification of Darutoside alongside structurally related diterpenoids (e.g., kirenol, darutigenol) in Siegesbeckia species. Key parameters include retention time (3.6–5.5 min), mobile phase optimization (acetonitrile/water gradients), and calibration curves with R² > 0.99 . For structural confirmation, 1D/2D NMR (COSY, HMBC) in solvents like DMSO-d6 or CD3OD provides definitive assignments of its ent-pimarane scaffold and glucoside moiety .
Q. What are the primary challenges in isolating Darutoside from natural sources?
Methodological Answer: Darutoside’s low abundance in Siegesbeckia spp. necessitates multi-step purification: (1) ethanol extraction, (2) silica gel chromatography with chloroform/methanol gradients, and (3) recrystallization. Co-elution with structurally similar compounds (e.g., darutigenol) requires countercurrent chromatography or preparative HPLC for resolution . Purity is confirmed via melting point analysis and HPLC-ELSD .
Advanced Research Questions
Q. How do molecular docking studies resolve contradictions in Darutoside’s dual inhibition of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)?
Methodological Answer: Docking simulations (AutoDock Vina) reveal Darutoside binds to ALT and AST via conserved interactions: hydrogen bonds with Tyr216/Ser340 (ALT) and Trp140 (AST), and π-stacking with PLP cofactors. Despite similar binding energies (−139.84 kcal/mol for ALT vs. −153.75 kcal/mol for AST), MD simulations (>100 ns) show divergent stability in binding pockets, explaining its stronger ALT inhibition . Comparative mutagenesis studies (e.g., Tyr216Ala) validate these computational predictions .
Q. What multi-omics strategies are employed to elucidate Darutoside’s systemic effects on metabolic pathways?
Methodological Answer: Integrated metabolomics-pharmacology approaches identify 19 differential biomarkers (e.g., glutamate, chenodeoxycholic acid) in gouty arthritis models. LC-MS data are mapped to KEGG pathways (e.g., purine metabolism) and cross-validated with transcriptomics (RT-qPCR) of targets like VEGFA, CASP3, and STAT3. Network pharmacology (Cytoscape) further links Darutoside to hub proteins (ALB, HSP90AA1) via STRING database analysis .
Q. How can researchers address discrepancies in Darutoside’s reported solubility and bioavailability across studies?
Methodological Answer: Solubility variations arise from solvent polarity (e.g., 0.65 LogP in water vs. −2.08 in xanthurenic acid-β-glucoside) and crystallinity. Pre-formulation studies using differential scanning calorimetry (DSC) and particle size reduction (nanonization) improve bioavailability. Pharmacokinetic assays (LC-MS/MS) in Sprague-Dawley rats measure Cmax and T1/2, with enteric coatings mitigating first-pass metabolism .
Q. What experimental designs validate Darutoside’s synergistic effects with traditional Chinese medicine (TCM) formulations?
Methodological Answer: Isobolographic analysis quantifies synergy in TCM combinations (e.g., Darutoside + hesperidin). Fractional inhibitory concentration (FIC) indices < 0.5 indicate synergy in anti-inflammatory assays (LPS-induced RAW264.7 cells). Orthogonal partial least squares-discriminant analysis (OPLS-DA) of metabolomic data further identifies synergistic modulation of arachidonic acid pathways .
Data Analysis & Validation
Q. How are conflicting results in Darutoside’s enzyme inhibition potency reconciled?
Methodological Answer: Discrepancies in IC50 values (e.g., ALT vs. AST) are addressed via (1) standardized assay conditions (pH 7.4, 37°C), (2) negative controls (PLP-free systems), and (3) surface plasmon resonance (SPR) to measure real-time binding kinetics. Meta-analysis of docking scores (ΔG) and experimental IC50 values using Pearson correlation (r > 0.85) ensures consistency .
Q. What statistical methods are critical for interpreting Darutoside’s multi-target effects in complex biological systems?
Methodological Answer: Multivariate analysis (PCA, OPLS-DA) reduces dimensionality in omics datasets, while false discovery rate (FDR) correction (Benjamini-Hochberg) minimizes Type I errors in pathway enrichment. Bayesian network modeling prioritizes high-confidence targets (e.g., MAPK8, PIK3CA) by integrating gene expression and metabolite flux data .
Methodological Resources
Q. Where can researchers access validated protocols for Darutoside’s structural characterization?
Methodological Answer: The Beilstein Journal of Organic Chemistry provides guidelines for NMR data reporting (1H, 13C, HMBC in DMSO-d6/CD3OD) and purity verification (>95% via HPLC-ELSD). For novel derivatives, single-crystal X-ray diffraction (CCDC deposition) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
